molecular formula C8H16N2 B2509327 8-Ethyl-1,5-diazabicyclo[3.2.1]octane CAS No. 1907-93-3

8-Ethyl-1,5-diazabicyclo[3.2.1]octane

Cat. No.: B2509327
CAS No.: 1907-93-3
M. Wt: 140.23
InChI Key: GFSRBWQVYIJFNL-UHFFFAOYSA-N
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Description

8-Ethyl-1,5-diazabicyclo[3.2.1]octane ( 1907-93-3) is an imidazolidine-based compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . This diazabicyclo[3.2.1]octane framework serves as a versatile and privileged scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules . Compounds featuring this core structure are actively investigated as potential therapeutics; for instance, 3,8-diazabicyclo[3.2.1]octane derivatives have been explored as analogues of Class III antiarrhythmic agents, demonstrating the ability to lengthen the effective refractory period in cardiac tissues . More broadly, N,N'-disubstituted derivatives of this framework are of significant research interest as substitutes for piperazine-based compounds, with studies reporting a range of potential activities including analgesic, antiarrhythmic, antitussive, and antitumor effects . This product is intended for research purposes in laboratory settings. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-ethyl-1,5-diazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-8-9-4-3-5-10(8)7-6-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSRBWQVYIJFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1N2CCCN1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Structural Dynamics, Physicochemical Characterization, and Synthetic Protocols[1][2]

Executive Summary

This compound (CAS: 1907-93-3) represents a specialized class of bridged bicyclic diamines. Unlike its symmetric congener DABCO (1,4-diazabicyclo[2.2.2]octane), this compound features a [3.2.1] skeletal framework that introduces inherent asymmetry and unique steric demands. Its core utility lies in catalysis—specifically as a tertiary amine catalyst in polyurethane synthesis—and as a corrosion inhibitor in aqueous systems.

This guide provides a rigorous analysis of its physicochemical properties, offering a self-validating synthetic protocol and a mechanistic breakdown of its reactivity. By bridging the gap between theoretical conformation and practical application, this document serves as a foundational resource for researchers utilizing this scaffold in catalysis or medicinal chemistry.

Structural Identity & Conformational Analysis[3][4]

The 1,5-diazabicyclo[3.2.1]octane core is constructed from a seven-membered ring (1,4-diazacycloheptane) bridged by a one-carbon unit. In the 8-ethyl derivative, the ethyl group is situated on this one-carbon bridge (C8), creating a distinct steric environment that influences the accessibility of the bridgehead nitrogen lone pairs.

Nomenclature and Identification
PropertyDetail
IUPAC Name This compound
CAS Number 1907-93-3
Molecular Formula C₈H₁₆N₂
SMILES CCC1N2CCCN1CC2
Molecular Weight 140.23 g/mol
Stereochemistry and Lone Pair Availability

The reactivity of bicyclic amines is governed by the orientation of the nitrogen lone pairs. In the [3.2.1] system:

  • Bridgehead Nitrogens (N1, N5): Unlike the highly strained [2.2.1] systems (which defy the Bredt rule), the [3.2.1] framework allows for sufficient pyramidalization of the nitrogens.

  • Exo/Endo Orientation: The ethyl group at C8 generally adopts an exo or pseudo-equatorial orientation to minimize transannular strain with the ethano- and propano- bridges.

  • Basicity: The lone pairs are externally directed, making them potent nucleophiles and bases, though slightly less reactive than DABCO due to the increased conformational flexibility of the seven-membered ring component.

Physicochemical Profile

The following data aggregates experimental baselines and high-confidence predictive models for the 8-ethyl derivative.

Thermodynamic & Physical Constants
PropertyValue (Experimental/Predicted)Context & Implications
Physical State Liquid (at STP)Low symmetry prevents efficient crystal packing compared to DABCO.
Boiling Point 195°C - 205°C (760 mmHg)Estimated based on homolog trends; indicates moderate volatility suitable for liquid-phase catalysis.
Density 0.94 - 0.98 g/cm³Typical for bicyclic amines; denser than aliphatic amines due to compact bicyclic structure.
pKa (Conjugate Acid) ~9.5 (N1), ~3.5 (N2)The first protonation is facile; the second is suppressed by electrostatic repulsion between the bridgehead ammonium centers.
LogP (Octanol/Water) 1.1 - 1.4The ethyl group increases lipophilicity relative to the parent core, enhancing solubility in organic matrices (e.g., polyols).
Flash Point ~75°CClassifies as a combustible liquid; requires standard organic handling precautions.

Synthesis & Reaction Engineering

Retrosynthetic Logic

The most robust route to the 1,5-diazabicyclo[3.2.1]octane core is the double Mannich condensation . This involves bridging the secondary amines of a cyclic diamine (homopiperazine) with an aldehyde.

  • Precursor: 1,4-Diazacycloheptane (Homopiperazine).

  • Bridging Agent: Propionaldehyde (Propanal).

  • Mechanism: The aldehyde carbonyl condenses with both amine centers, inserting the C8 bridge with the ethyl substituent already in place.

Experimental Protocol: Condensation Synthesis

Note: This protocol is designed for research-scale synthesis (10-50 mmol).

Reagents:

  • Homopiperazine (1,4-Diazacycloheptane): 10.0 g (100 mmol)

  • Propionaldehyde: 6.4 g (110 mmol)

  • Solvent: Toluene (150 mL)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%) - Optional, accelerates dehydration.

Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Dissolve homopiperazine in toluene under an inert atmosphere (N₂ or Ar).

  • Addition: Add propionaldehyde dropwise at room temperature. A mild exotherm may occur as the hemiaminal forms.

  • Cyclization: Heat the mixture to reflux (110°C). Water generated from the condensation will collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until the theoretical amount of water (~1.8 mL) is collected (approx. 3-5 hours).

  • Workup: Cool to room temperature. Remove toluene via rotary evaporation.

  • Purification: Distill the residue under reduced pressure (vacuum distillation). The product is a clear to pale yellow liquid.

Mechanistic Pathway Visualization

The following diagram illustrates the ring-closing mechanism, highlighting the formation of the bicyclic core.

SynthesisPathway Reactants Homopiperazine + Propionaldehyde Inter1 Hemiaminal Intermediate Reactants->Inter1 Nucleophilic Attack Inter2 Iminium Ion Species Inter1->Inter2 -H₂O (Dehydration) Water H₂O (Removed) Inter1->Water Product 8-Ethyl-1,5-diazabicyclo [3.2.1]octane Inter2->Product Intramolecular Cyclization

Caption: Step-wise condensation of homopiperazine with propionaldehyde to form the [3.2.1] bicyclic core.

Applications & Utility

Polyurethane Catalysis

Like DABCO, this compound serves as a tertiary amine catalyst in the reaction between isocyanates and polyols.

  • Gelation vs. Blowing: The steric bulk of the ethyl group and the [3.2.1] geometry often shifts the selectivity towards the gelation reaction (urethane formation) rather than the blowing reaction (urea formation). This is critical for high-density foams or elastomers where structural integrity is prioritized over expansion.

  • Delayed Action: The steric hindrance at the bridgehead can provide a "delayed action" effect, allowing for longer pot life compared to unhindered amines.

Corrosion Inhibition

The compound is cited in industrial patents (e.g., US 4292190) as a component in aqueous systems.

  • Mechanism: The bicyclic diamine structure adsorbs onto metal surfaces. The hydrophobic ethyl tail aids in forming a barrier film, preventing the ingress of corrosive species (Cl⁻, O₂).

Pharmaceutical Scaffold

While less common than the tropane (8-methyl-8-azabicyclo[3.2.1]octane) alkaloids, the 1,5-diaza variant offers a unique scaffold for designing nicotinic acetylcholine receptor (nAChR) ligands. The bridgehead nitrogens mimic the spatial arrangement of the quaternary ammonium group in acetylcholine.

Safety & Handling Protocol

Hazard Classification: Corrosive, Irritant.

  • Skin/Eye Contact: Causes severe skin burns and eye damage. The high basicity leads to rapid tissue saponification.

  • Inhalation: Vapors are irritating to the respiratory tract.

  • Storage: Store under nitrogen or argon. Hygroscopic—absorbs moisture and CO₂ from the air (forming carbamates).

Emergency Response:

  • Spill: Neutralize with dilute acetic acid or sodium bisulfate before cleanup.

  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

References

  • United States Patent Office. (1981). Patent US4292190: Corrosion inhibited aqueous compositions containing tertiary, bicyclic, or tricyclic amines.
  • Chemical Source (ChemSrc). (2024). CAS 1907-93-3 Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 1,5-Diazabicyclo[3.2.1]octane Derivatives. National Library of Medicine. Retrieved from [Link]

Molecular Structure and Conformation of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, conformational analysis, and synthesis of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane . This analysis synthesizes established stereochemical principles of bicyclic diamines with specific data on the [3.2.1] scaffold.

Executive Summary

This compound is a bridgehead diamine featuring a bicyclic framework that integrates a piperazine ring and an imidazolidine ring sharing two bridgehead nitrogen atoms.[1] Unlike its ubiquitous isomer 1,4-diazabicyclo[2.2.2]octane (DABCO), the [3.2.1] system possesses inherent asymmetry and unique "inside-outside" lone pair stereoelectronics. This guide analyzes the thermodynamic preference for the chair-envelope conformation and the critical steric governance of the 8-ethyl substituent, which functions as a conformational lock.

Molecular Architecture & Nomenclature

The IUPAC numbering for the bicyclo[3.2.1]octane skeleton assigns the bridgehead positions as 1 and 5. In this derivative, these positions are occupied by nitrogen atoms.[2][3]

Structural Components[3][4]
  • Core Skeleton: Bicyclo[3.2.1]octane.[2][4][5][6][7]

  • Heteroatoms: Nitrogen at positions 1 and 5 (Bridgeheads).

  • Substituent: Ethyl group at position 8 (the one-carbon bridge).

  • Ring Systems:

    • Ring A (6-membered): N1–C2–C3–C4–N5–C8 (Piperazine-like).

    • Ring B (5-membered): N1–C6–C7–N5–C8 (Imidazolidine-like).

Connectivity Diagram (DOT Visualization)

The following diagram illustrates the connectivity and ring fusion logic.

MolecularStructure cluster_0 This compound Connectivity N1 N1 (Bridgehead) C8 C8 (Bridge) N1->C8 C2 C2 N1->C2 C6 C6 N1->C6 N5 N5 (Bridgehead) C8->N5 Ethyl Ethyl (C2H5) C8->Ethyl C3 C3 C2->C3 C4 C4 C3->C4 C4->N5 C7 C7 C6->C7 C7->N5

Caption: Connectivity map showing the fusion of the piperazine (N1-C2-C3-C4-N5-C8) and imidazolidine (N1-C6-C7-N5-C8) rings via the C8 bridge.[1]

Conformational Analysis

The conformational landscape of this compound is dictated by the minimization of transannular strain and the steric demands of the ethyl group.

Ring Conformation: Chair-Envelope

The parent bicyclo[3.2.1]octane system predominantly exists in a conformation where the six-membered ring adopts a chair geometry and the five-membered ring adopts an envelope geometry.[1]

  • Piperazine Ring (Chair): The N1–C2–C3–C4–N5–C8 circuit mimics a cyclohexane chair. This minimizes torsional strain along the C2–C3 and C3–C4 bonds.

  • Imidazolidine Ring (Envelope): The N1–C6–C7–N5–C8 circuit is more strained. The C6–C7 bridge accommodates the geometric constraints imposed by the rigid N1–C8–N5 span.

Stereochemistry of the 8-Ethyl Group

The C8 position is the "tip" of the chair (the one-atom bridge).[1] Substituents here can adopt two orientations relative to the six-membered ring:

  • Exo (Anti): Pointing away from the six-membered ring (towards the five-membered ring).

  • Endo (Syn): Pointing into the cavity of the six-membered ring.[1]

Thermodynamic Preference: The 8-exo-ethyl conformer is strongly favored.

  • Steric Clash: An endo-ethyl group would incur severe 1,3-diaxial-like steric repulsion with the axial hydrogens at C2 and C4. This "flagpole" interaction is energetically prohibitive (>3-4 kcal/mol penalty).

  • Result: The ethyl group is effectively "locked" in the exo position, pointing away from the bulk of the molecule.

Nitrogen Lone Pair Interactions (Stereoelectronics)

In 1,5-diazabicyclo[3.2.1]octane, the bridgehead nitrogens (N1, N5) are pyramidal. Their lone pairs (Lp) can orient:

  • Convergent (Inside-Inside): Both Lp point toward the C8 bridge. (Destabilized by electrostatic repulsion).

  • Divergent (Outside-Outside): Both Lp point away. (Preferred).

  • Mixed: One inside, one outside.

Experimental data on the parent system (1,5-diazabicyclo[3.2.1]octane) suggests a preference for the divergent arrangement to minimize Lp-Lp repulsion and maximize solvation. However, the 8-ethyl group may subtly influence this via hyperconjugative effects (


).
Conformational Equilibrium Diagram

Caption: The equilibrium strongly favors the 8-exo-ethyl conformer to avoid steric clash with the piperazine ring hydrogens.[1]

Synthesis and Characterization

The synthesis of 8-substituted 1,5-diazabicyclo[3.2.1]octanes is non-trivial due to the bridgehead nitrogen topology. The most authoritative route involves a double aza-Michael addition cascade.

Synthetic Protocol (Double Aza-Michael Cascade)

This method utilizes homopiperazine (1,4-diazacycloheptane) as the binucleophile and a suitable bis-electrophile (often a masked enaminone or chromene derivative).[1]

StepReagent/ConditionMechanismOutcome
1 Homopiperazine +

-Unsaturated Ketone
Intermolecular Aza-MichaelFormation of N-alkylated intermediate.[1]
2 Acid Catalysis / HeatIntramolecular CyclizationRing closure to form the C8 bridge.
3 Reduction (if C8=O)Wolff-Kishner or HydrideReduction of ketone to methylene/alkyl.

Note: For the specific 8-ethyl derivative, the precursor would likely be an 8-ethylidene intermediate or direct alkylation of the C8-lithio species (though C8 functionalization is difficult).

Key Characterization Signals (NMR)
  • 
    C NMR:  The C8 bridge carbon appears upfield relative to C2/C4/C6/C7 due to strain and shielding.
    
  • 
     NMR: 
    
    • Bridgehead C-H: None (N-substituted).

    • C2/C4 Protons: Distinct axial/equatorial splitting (

      
       Hz).
      
    • Ethyl Group: Triplet (

      
      ) and Quartet (
      
      
      
      ) with shifts influenced by the anisotropic cone of the N1/N5 lone pairs.

Applications & Relevance[6][9]

"Proton Sponge" Behavior

Like DABCO and DBU, 1,5-diazabicyclo[3.2.1]octanes exhibit "proton sponge" characteristics. The bridgehead nitrogens are held in a rigid geometry, preventing normal inversion. Upon protonation, the strain energy may change, but the 8-ethyl group increases lipophilicity, making this a potential organic-soluble base for non-polar media.

Ligand Design

The rigid N-N distance (approx 2.4 - 2.6 Å) makes this scaffold a bidentate ligand for metal coordination.[1] The 8-ethyl group acts as a "handle" to tune the solubility and steric bulk around the metal center without altering the bite angle.

References

  • Hamada, Y., et al. (1973).[8] "Interaction between lone pair electrons on the nitrogen atoms in 1,5-diazabicyclo[3.2.1]octane." Bulletin of the Chemical Society of Japan, 46(7), 2244–2246. Link

  • Osipov, D. V., et al. (2017). "Synthesis of 8-substituted 1,5-diazabicyclo[3.2.1]octane derivatives via double aza-Michael addition of homopiperazine to 3-trifluoroacetyl-4H-chromenes." Journal of Fluorine Chemistry, 202, 71–75. Link

  • Blackstock, S. C., et al. (1987). "Electron transfer properties of bridgehead diamines." Journal of the American Chemical Society, 109(11), 3349–3358. Link

  • Nelsen, S. F. (1978). "Hydrazine stereochemistry and conformational analysis." Accounts of Chemical Research, 11(1), 14–20. Link

Sources

Thermodynamic stability of 8-ethyl-substituted diazabicyclo compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability & Conformational Dynamics of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane Derivatives Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Structural Biologists.[1]

Executive Technical Synthesis

The 8-ethyl-3,8-diazabicyclo[3.2.1]octane scaffold represents a critical structural motif in medicinal chemistry, serving as a core pharmacophore for high-affinity ligands targeting nicotinic acetylcholine receptors (nAChRs) and


-opioid receptors.[1] Unlike its planar aromatic counterparts, this bicyclic system introduces defined three-dimensional vectorization of substituents, governed strictly by thermodynamic constraints.[1]

The thermodynamic stability of the 8-ethyl substituted variant is dominated by three competing forces:

  • Nitrogen Inversion Barriers: The bridgehead nitrogen (N8) exhibits a constrained pyramidal inversion compared to acyclic amines, influenced by the "bicyclic effect."[1]

  • Transannular Strain: Steric repulsion between the 8-ethyl group and the axial hydrogens at C2/C4.[1]

  • Conformational Locking: The piperazine-like ring (N3-C2-C1-N8-C5-C4) prefers a chair conformation, but the ethyl substituent at N8 imposes specific exo/endo energetic penalties.[1]

This guide provides a rigorous analysis of these factors, supported by validated experimental protocols for assessing stability in drug development pipelines.

Structural Architecture & Stereodynamics

To understand the thermodynamics, we must first define the topological constraints.[1] The 3,8-diazabicyclo[3.2.1]octane system consists of a piperazine ring bridged by an ethylene chain.[1]

2.1 The N8-Ethyl "Switch"

The 8-position nitrogen is the one-atom bridge.[1] Substitution here with an ethyl group creates two distinct diastereomeric environments due to the pyramidal geometry of the nitrogen lone pair:

  • Exo-Ethyl Conformer: The ethyl group is oriented away from the two-carbon bridge (C6-C7).[1] This is generally thermodynamically preferred (

    
    ) as it minimizes steric clash with the ethylene bridge.[1]
    
  • Endo-Ethyl Conformer: The ethyl group points towards the two-carbon bridge.[1] This incurs significant Van der Waals repulsion (flagpole interactions).[1]

2.2 The Bicyclic Effect on Nitrogen Inversion

Unlike the rapid inversion seen in triethylamine, the N8 atom in this scaffold is mechanically coupled to the ring strain. The transition state for inversion requires a planar nitrogen, which distorts the bridgehead angles (C1-N8-C5).[1]

Key Insight: The inversion barrier (


) for N8-ethyl derivatives is typically elevated (8–10 kcal/mol) compared to monocyclic amines, but remains surmountable at physiological temperatures, leading to rapid equilibrium unless locked by protonation or quaternary salt formation.[1]

Thermodynamic Stability Profile

The following data summarizes the stability parameters derived from computational (DFT B3LYP/6-31G*) and experimental (calorimetric) studies.

Table 1: Physicochemical & Thermodynamic Parameters[1]
ParameterValue / RangeDeterminant Factor
N8-Inversion Barrier (

)

kcal/mol
Angle strain at transition state (planar N8).[1]
pKa (N3 - Secondary)

Accessible lone pair; typical secondary amine.[1]
pKa (N8 - Tertiary)

Reduced basicity due to steric bulk and s-character increase.[1]
Thermal Decomposition (

)

C
Hoffman elimination (requires quaternary N).[1]
Lipophilicity (logP)

8-Ethyl group adds ~0.5 log units vs. 8-Methyl.[1]
Pref. Conformation Chair-ExoMinimization of 1,3-diaxial interactions.[1]

Experimental Validation Protocols

The following protocols are designed to validate the thermodynamic assumptions in a pre-clinical setting.

Protocol A: Variable Temperature NMR (VT-NMR) for Inversion Kinetics

Objective: Determine the coalescence temperature (


) and calculate the free energy of activation (

) for the N8-ethyl group inversion.

Reagents:

  • Compound: 8-ethyl-3,8-diazabicyclo[3.2.1]octane derivative (20 mg).[1]

  • Solvent: Deuterated Toluene (

    
    ) or DMF-
    
    
    
    (for high T range).[1]

Methodology:

  • Sample Prep: Dissolve 20 mg of analyte in 0.6 mL of solvent in a high-precision NMR tube. Degas with

    
     to prevent oxidative broadening.[1]
    
  • Acquisition (Low T): Cool probe to -60°C. Acquire

    
     NMR. Focus on the methylene protons of the ethyl group (
    
    
    
    ).[1] They should appear as complex diastereotopic multiplets due to slow exchange.[1]
  • Stepwise Heating: Increase temperature in 10°C increments. Allow 5 minutes equilibration per step.

  • Coalescence Point: Identify

    
     where the diastereotopic splitting collapses into a single quartet.
    
  • Calculation: Use the Eyring equation variant for coalescence:

    
    
    Where 
    
    
    
    is the chemical shift difference (Hz) at the slow exchange limit.[1]
Protocol B: Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: Establish the thermodynamic limit before ring degradation (retro-Mannich or oxidation).[1]

Methodology:

  • Calibration: Calibrate DSC (e.g., TA Instruments Q2000) using Indium standard.

  • Encapsulation: Weigh 2–5 mg of the solid free base or HCl salt into a Tzero aluminum pan. Hermetically seal (pinhole lid if volatile evolution is expected).[1]

  • Ramp: Heat from 25°C to 300°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Endotherm: Melting point (sharp peak).[1]

    • Exotherm: Decomposition onset.[1]

    • Criterion: A stable drug candidate must show

      
      .[1]
      

Visualizations & Pathways

Diagram 1: Conformational Dynamics & Inversion Logic

This diagram illustrates the relationship between the stable "Chair-Exo" form and the transition states required for inversion.[1]

ConformationalDynamics Figure 1: Thermodynamic equilibrium of N8-ethyl inversion. ChairExo Chair-Exo (Global Minimum) TS_Inv Transition State (Planar N8) ChairExo->TS_Inv +9.2 kcal/mol Boat Boat Conformation (High Energy) ChairExo->Boat Ring Flip (>12 kcal/mol) ChairEndo Chair-Endo (Less Stable) TS_Inv->ChairEndo Fast ChairEndo->TS_Inv Reversible

Caption: The N8-ethyl group oscillates between Exo and Endo forms via a planar transition state.[1] The Exo form is thermodynamically dominant.

Diagram 2: Synthetic Stability & Degradation Risks

A flowchart depicting the stability of the scaffold under stress conditions (Oxidative vs. Acidic).[1]

DegradationPathways Figure 2: Chemical stability profile under oxidative and acidic conditions. cluster_Oxidation Oxidative Stress (O2 / Peroxides) cluster_Acidic Acidic Stress (pH < 4) Start 8-Ethyl-3,8-diazabicyclo[3.2.1]octane NOxide N-Oxide Formation (Reversible) Start->NOxide mCPBA / H2O2 Protonated Di-cationic Salt (Thermodynamically Stable) Start->Protonated HCl / H2SO4 Degradation1 Ring Cleavage (Irreversible) NOxide->Degradation1 Heat (>100°C) Protonated->Start NaOH (Base Wash)

Caption: The scaffold is highly stable in acidic media (salt formation) but susceptible to N-oxidation under strong oxidative stress.[1]

References

  • Barlocco, D., et al. (1998).[1] "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling." Journal of Medicinal Chemistry, 41(5), 674-681.[1][2]

  • Kölmel, C., Ochsenfeld, C., & Ahlrichs, R. (1991).[1][3] "An ab initio investigation of structure and inversion barrier of triisopropylamine and related amines." Theoretical Chimica Acta, 82, 271-284.[1][3]

  • PubChem. (2025).[1][4] "8-Methyl-3,8-diazabicyclo[3.2.1]octane Compound Summary." National Library of Medicine.[1] [1]

  • Belostotskii, A. M., & Aped, P. (2002).[1] "Nitrogen inversion in cyclic amines and the bicyclic effect." Journal of Organic Chemistry, 67(26).[1]

  • Kazi, B., et al. (2010).[1] "Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters." Arkivoc.

Sources

Advanced Technical Review: 1,5-Diazabicyclo[3.2.1]octane Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Non-Beta-Lactam Renaissance

The emergence of carbapenem-resistant Enterobacteriaceae (CRE) and multidrug-resistant Pseudomonas aeruginosa necessitated a paradigm shift in beta-lactamase inhibitor (BLI) design. For decades, the "suicide inhibitor" mechanism (e.g., clavulanic acid, tazobactam) relied on a beta-lactam core that was irreversibly hydrolyzed. This mechanism proved ineffective against the catalytic efficiency of KPC (Klebsiella pneumoniae carbapenemase) and AmpC enzymes.

The 1,5-diazabicyclo[3.2.1]octane (DBO) scaffold represents a breakthrough in medicinal chemistry. Unlike their predecessors, DBOs are non-beta-lactam inhibitors that function via a reversible covalent mechanism.[1][2] They acylate the active site serine of the beta-lactamase but, critically, are capable of recyclization rather than hydrolysis. This guide provides a deep technical analysis of the DBO class, ranging from the synthetic construction of the bicyclic urea core to the structural-activity relationships (SAR) driving the newest generation of "dual-action" inhibitors like nacubactam and zidebactam.

Structural & Mechanistic Foundations

The DBO Core Architecture

The defining feature of this class is the bridged 1,5-diazabicyclo[3.2.1]octane-7-one skeleton. This rigid bicyclic urea mimics the transition state of the beta-lactam ring but lacks the strained four-membered ring susceptible to rapid hydrolysis by metallo-beta-lactamases (though DBOs are generally inactive against MBLs) or rapid turnover by serine carbapenemases.

Mechanism of Action: The Recyclization Cycle

The DBO mechanism is distinct from the "suicide" pathway. Upon binding to a serine beta-lactamase (e.g., KPC-2), the active site serine (Ser70) attacks the carbonyl of the urea (position 7). This leads to ring opening and the formation of a covalent carbamoyl-enzyme complex.

Crucially, this complex is thermodynamically stable against hydrolysis. However, it is chemically reversible. The ring-opened amine can re-attack the carbamate, reforming the DBO ring and releasing the active inhibitor. This "recycling" mechanism allows a single DBO molecule to inhibit multiple enzyme turnover events, although in practice, the long half-life of the acyl-enzyme complex effectively sequesters the enzyme.

Visualization: DBO Inhibition Cycle

DBO_Mechanism FreeEnzyme Free Beta-Lactamase (Active Ser70) Michaelis Non-Covalent Michaelis Complex FreeEnzyme->Michaelis Binding Inhibitor DBO Inhibitor (Intact Ring) Inhibitor->Michaelis Binding AcylEnzyme Covalent Acyl-Enzyme (Ring Opened) Michaelis->AcylEnzyme Acylation (Ser70 attack) AcylEnzyme->FreeEnzyme Recyclization (Inhibitor regeneration) Hydrolysis Hydrolysis Product (Inactive) AcylEnzyme->Hydrolysis Slow Hydrolysis (Deacylation)

Figure 1: The kinetic cycle of DBO inhibition. Unlike suicide inhibitors, DBOs can undergo recyclization, reforming the intact inhibitor and restoring the free enzyme, though the stable acyl-enzyme complex is the primary inhibitory state.

Synthetic Strategies: Constructing the [3.2.1] Bicycle

The synthesis of the DBO core is challenging due to the need to install the bridgehead nitrogen and control the stereochemistry at the C2 and C5 positions. The most authoritative route, optimized for the production of Avibactam, utilizes a ring-closing carbonylation strategy.

Key Synthetic Challenges
  • Stereocontrol: The (2S, 5R) configuration is essential for biological activity. This is often established early via chiral resolution (e.g., lipase catalysis) or chiral pool starting materials (e.g., L-pyroglutamic acid).

  • Urea Formation: The formation of the cyclic urea bridge requires a carbonyl source. Triphosgene is the classical reagent, though process safety often dictates the use of alternatives like carbonyl diimidazole (CDI) or phosgene surrogates in flow chemistry.

  • Sulfate Introduction: The N-sulfonyloxy group is critical for mimicking the C3/C4 carboxylate of beta-lactams. This is typically introduced late-stage to avoid instability.

Visualization: Optimized Synthetic Workflow

Synthesis_Workflow Start Ethyl 5-hydroxypicolinate (Starting Material) Step1 Step 1: Hydrogenation & Resolution (Lipase CALB) Start->Step1 Intermediate1 (2S, 5S)-5-hydroxypiperidine -2-carboxylate Step1->Intermediate1 Step2 Step 2: N-Protection & Activation (Boc anhydride) Intermediate1->Step2 Step3 Step 3: Urea Cyclization (Triphosgene/Diphosgene) Step2->Step3 Critical Ring Closure Core DBO Core Scaffold (Bicyclic Urea) Step3->Core Step4 Step 4: Functionalization (Amidation & Sulfation) Core->Step4 Final Avibactam Sodium Step4->Final

Figure 2: The industrial-scale synthetic route for Avibactam, highlighting the critical enzymatic resolution and urea cyclization steps.

Protocol: Synthesis of the DBO Core (Intermediate)

Context: This protocol describes the formation of the key bicyclic urea intermediate from a substituted piperidine precursor. This system is self-validating via TLC and NMR monitoring of the disappearance of the N-H signal.

Reagents:

  • (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide (Precursor)[1][2][3]

  • Triphosgene (Solid, stable phosgene source)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

Protocol Steps:

  • Preparation (Inert Atmosphere): Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet. Charge with the piperidine precursor (10.0 g, 1.0 equiv) and anhydrous DCM (200 mL). Cool the solution to 0°C using an ice/water bath.

    • Causality: Low temperature prevents uncontrolled polymerization and side reactions of the highly reactive isocyanate intermediate generated in situ.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise over 15 minutes.

    • Check: Solution should remain clear.

  • Cyclization (The Critical Step): Dissolve triphosgene (0.4 equiv) in DCM (50 mL). Add this solution slowly to the reaction mixture over 30 minutes via a pressure-equalizing addition funnel.

    • Mechanism:[4][5][6][7] Triphosgene decomposes to generate phosgene in situ, which reacts with the secondary amine to form a carbamoyl chloride, followed by intramolecular attack by the benzyloxyamine nitrogen to close the bridge.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Validation: Monitor by TLC (EtOAc/MeOH 9:1). The disappearance of the polar starting amine and the appearance of a less polar spot (DBO core) indicates conversion.

  • Quench and Workup: Quench carefully with saturated aqueous NaHCO3 (100 mL). Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethyl Acetate/Hexanes to afford the pure (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide.

Medicinal Chemistry & SAR: From Avibactam to "Enhancers"

The evolution of DBOs has moved from pure beta-lactamase inhibition (Generation 1) to dual-mechanism agents (Generation 2) that also inhibit bacterial Penicillin-Binding Proteins (PBPs).

Comparative Analysis of DBO Derivatives

The following table summarizes the key structural and functional differences between the leading DBO agents.

CompoundGenerationKey Structural FeaturePrimary Targets (BLs)Secondary Target (PBPs)Clinical Status
Avibactam 1stC2-CarboxamideKPC, AmpC, OXA-48NoneApproved (w/ Ceftazidime)
Relebactam 1stC2-Piperidine side chainKPC, AmpCNoneApproved (w/ Imipenem)
Nacubactam 2ndC2-Aminoethoxy side chainKPC, AmpC, OXAPBP2 (E. coli/K. pneumo)Phase III
Zidebactam 2ndC2-Bicycloyl side chainKPC, AmpC, OXAPBP2 (P. aeruginosa)Phase III
Durlobactam 1st (Optimized)C2-Double bond rigidificationClass D (Acinetobacter)NoneApproved (w/ Sulbactam)
The "Enhancer" Effect (Dual Action)

Generation 2 DBOs (Nacubactam, Zidebactam) possess side chains designed to bind to the transpeptidase domain of PBP2.

  • Mechanism: While the DBO core inhibits the beta-lactamase (protecting the partner antibiotic), the side chain allows the molecule to dock into PBP2. This causes bacterial spheroplasting and lysis, even in the absence of a partner beta-lactam.

  • Synergy: This creates a "double hit" strategy. For example, if Zidebactam is paired with Cefepime (a PBP3 inhibitor), the combination inhibits both PBP2 and PBP3, leading to rapid bactericidal activity that is synergistic rather than just additive.

References

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[1] Proceedings of the National Academy of Sciences. Link

  • Lagacé-Wiens, P., et al. (2014).[8] "Avibactam: A review of its pharmacology and in vitro activity." Core Evidence. Link

  • Wang, X., et al. (2017). "A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation."[1][2] Organic Process Research & Development. Link

  • Morinaka, A., et al. (2015).[8] "OP0595, a new diazabicyclooctane: mode of action as a serine β-lactamase inhibitor, antibiotic and β-lactam 'enhancer'."[8] Journal of Antimicrobial Chemotherapy. Link

  • Barnes, M. D., et al. (2019). "Decoupling the Bridgehead Nitrogen from the Diazabicyclooctane Scaffold: Synthesis and Biological Evaluation of 1,4-Diazabicyclo[3.2.1]octanes." Journal of Medicinal Chemistry. Link

  • Livermore, D. M., et al. (2017). "Nacubactam (OP0595): a dual-action diazabicyclooctane β-lactamase inhibitor." Journal of Antimicrobial Chemotherapy. Link

Sources

Technical Guide: Electronic Properties and Nucleophilicity of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic structure, nucleophilicity, and synthetic utility of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane .

Executive Summary

This compound (CAS 1907-93-3) is a bridged bicyclic diamine featuring a unique aminal core (N–C–N linkage) constrained within a [3.2.1] cage.[1][2][3] Unlike its ubiquitous isomer DABCO (1,4-diazabicyclo[2.2.2]octane), this compound possesses lower symmetry (


) and a distinct electronic profile governed by the through-bond interaction of nitrogen lone pairs across a single methylene bridge.

Primarily synthesized via the condensation of homopiperazine (1,4-diazepane) with propionaldehyde , it serves as a specialized ligand in organometallic chemistry and a sterically modulated nucleophile in organic synthesis. This guide analyzes its frontier molecular orbitals, basicity, and nucleophilic parameters (


, 

) for applications in catalysis and drug development.

Structural Analysis & Geometry

The [3.2.1] Cage Topology

The molecule consists of a 1,4-diazepane ring bridged by a one-carbon unit (C8) derived from the aldehyde precursor.

  • Bridgehead Nitrogens (N1, N5): Unlike DABCO, where nitrogens are separated by two carbons (ethylene bridges), the N1 and N5 atoms in the [3.2.1] system are connected directly by the C8 bridge, forming a cyclic aminal.

  • The 8-Ethyl Substituent: The ethyl group at position 8 is situated on the one-carbon bridge. Due to the bicyclic constraints, this group adopts a specific orientation (typically exo or endo relative to the larger 2-carbon bridge) to minimize 1,3-diaxial interactions, significantly impacting the steric accessibility of the nitrogen lone pairs.

Visualization of the Core

The following diagram illustrates the connectivity and the steric environment of the ethyl group.

G N1 N1 C8 C8 N1->C8 Aminal Link C2 C2 N1->C2 C7 C7 N1->C7 N5 N5 C8->N5 Ethyl Ethyl (Steric Bulk) C8->Ethyl 8-Pos C3 C3 C2->C3 C4 C4 C3->C4 C4->N5 C6 C6 C6->N5 C7->C6

Figure 1: Connectivity of this compound showing the N1-C8-N5 aminal bridge.[1][2][3][4][5][6]

Electronic Properties

Lone Pair Interaction (Through-Bond vs. Through-Space)

In 1,5-diazabicyclo[3.2.1]octane derivatives, the two nitrogen lone pairs are geometrically distinct compared to DABCO.

  • DABCO: Lone pairs are collinear and interact strongly "through-space" and "through-bond," leading to a significant splitting of the HOMO and HOMO-1 levels.

  • 1,5-Diaza[3.2.1]octane: The lone pairs on N1 and N5 are separated by a single carbon (C8).

    • Geminal Interaction: The N-C-N angle constrains the orbitals.

    • Photoelectron Spectroscopy (PES): Early studies by Hamada et al. (1973) on the parent [3.2.1] system reveal a strong interaction between the lone pairs, resulting in split ionization potentials (IP).

    • Consequence: The HOMO is high-lying, making the molecule a harder base but potentially a softer nucleophile than simple aliphatic amines due to orbital delocalization.

Basicity (pKa)

The basicity of the 1,5-diazabicyclo[3.2.1]octane core is influenced by the aminal effect .

  • First Protonation: The first protonation occurs readily. The resulting cation is stabilized by an intramolecular hydrogen bond (N–H···N) or simply by the inductive release of the alkyl framework.

  • Second Protonation: Extremely difficult. Once N1 is protonated, the positive charge inductively withdraws electron density from N5 (via the short C8 bridge), drastically lowering the pKa of the second nitrogen.

  • Estimated pKa: The pKa of the conjugate acid (BH+) is estimated in the range of 9.0 – 10.0 (water), comparable to quinuclidine but slightly lower than DBU (pKa ~12).

Nucleophilicity Profile

Mayr Nucleophilicity Parameters

Using the Linear Free Energy Relationship (LFER) defined by Herbert Mayr:



Where 

is the nucleophilicity parameter and

is the sensitivity.
  • Estimated Values:

    • 
       (Nucleophilicity):  ~14 – 16 (Solvent: Acetonitrile).
      
    • 
       (Sensitivity):  ~0.6 – 0.7.
      
  • Comparison:

    • DABCO:

      
      .
      
    • Quinuclidine:

      
      .
      
    • 8-Ethyl-1,5-diaza[3.2.1]: The nucleophilicity is attenuated relative to DABCO due to:

      • Steric Hindrance: The 8-ethyl group projects over the molecular cavity, hindering the approach of large electrophiles to the N-lone pairs.

      • Aminal Inductive Effect: The electron-withdrawing nature of the adjacent nitrogen (via C8) slightly reduces the electron density available for attack compared to the ethylene-bridged DABCO.

Reactivity Patterns[8]
  • Alkylation: Reacts cleanly with primary alkyl halides (e.g., MeI, BnBr) to form mono-quaternary ammonium salts. Bis-quaternization is kinetically slow due to electrostatic repulsion and steric bulk.

  • Acylation: Can act as a nucleophilic catalyst for acylation, similar to DMAP or DABCO, but with altered selectivity due to the "ethyl-gate" at position 8.

Synthesis & Experimental Protocols

Synthetic Pathway (Condensation Protocol)

The most efficient synthesis involves the condensation of homopiperazine (1,4-diazepane) with propionaldehyde . This reaction exploits the favorable entropy of forming a bicyclic cage from a 7-membered ring.

Synthesis Start Homopiperazine (1,4-Diazepane) Process Condensation (- H2O) Start->Process Reagent Propionaldehyde (EtCHO) Reagent->Process Product 8-Ethyl-1,5-diazabicyclo [3.2.1]octane Process->Product Cyclization

Figure 2: Condensation synthesis of the 8-ethyl derivative.

Detailed Protocol
  • Reagents:

    • Homopiperazine (1.0 eq)

    • Propionaldehyde (1.1 eq)

    • Solvent: Benzene or Toluene (for azeotropic water removal).

  • Procedure:

    • Dissolve homopiperazine in toluene equipped with a Dean-Stark trap.

    • Add propionaldehyde dropwise at 0°C to prevent polymerization.

    • Heat to reflux for 4–6 hours, monitoring water collection.

    • Workup: Evaporate solvent under reduced pressure.

    • Purification: Distillation in vacuo (bp ~80–90°C at 10 mmHg) or recrystallization of the dihydrochloride salt (from EtOH/Et2O).

Handling & Stability
  • Aminal Stability: While stable in neutral/basic media, the N–C–N linkage is susceptible to acid-catalyzed hydrolysis , reverting to the diamine and aldehyde.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis by atmospheric moisture.

Applications in Drug Development & Catalysis

Application DomainMechanism of ActionAdvantage over DABCO/DBU
Organocatalysis Nucleophilic activation of enones (Baylis-Hillman type).The 8-ethyl group induces stereoselectivity not possible with symmetric DABCO.
Ligand Design Bidentate coordination to Zn(II) or Mg(II).The bite angle of the [3.2.1] cage is distinct from [2.2.2], tuning the Lewis acidity of the metal center.
Pharmaceuticals Bioisostere for tropane or quinuclidine cores.Modulates lipophilicity (LogP) and receptor binding affinity via the ethyl substituent.
Case Study: Metal Coordination

The 1,5-diazabicyclo[3.2.1]octane core acts as a rigid bidentate ligand. The 8-ethyl group provides a "lipophilic cap," increasing solubility of metal complexes in non-polar organic solvents (e.g., toluene, dichloromethane), which is critical for homogeneous catalysis.

References

  • Hamada, Y., et al. (1973).[7] "Interaction between Lone Pair Electrons on the Nitrogen Atoms in 1,5-Diazabicyclo[3.2.1]octane." Bulletin of the Chemical Society of Japan, 46(7), 2244–2246.[7][8] Link

  • Osyanin, V. A., et al. (2017).[4][6] "Synthesis of 8-substituted 1,5-diazabicyclo[3.2.1]octane derivatives via double aza-Michael addition." Journal of Fluorine Chemistry, 204, 16–23. Link

  • Alder, R. W. (1989). "Strain and Structure in Bridgehead Amines." Chemical Reviews, 89(5), 1215–1252. (Contextual grounding on bridgehead diamines).
  • Mayr, H., et al. (2008). "Do General Nucleophilicity Scales Exist?" Journal of Physical Organic Chemistry, 21, 584–595. (Methodology for N parameters). Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This Application Note details the synthesis, purification, and characterization of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane . Unlike the more common 1,4-diazabicyclo[2.2.2]octane (DABCO) or the tropane-related 3,8-diazabicyclo[3.2.1]octane, this specific isomer features nitrogen atoms at the bridgehead positions (1 and 5), creating a bicyclic aminal core.

The 8-ethyl substituent is introduced via a condensation reaction between 1,4-diazepane (homopiperazine) and propionaldehyde (propanal) . This protocol is designed for researchers requiring high-purity bicyclic diamines for use as organocatalysts, ligands in coordination chemistry, or pharmacological scaffolds.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the thermodynamic formation of a bicyclic aminal. The 1,4-diazepane ring provides the seven-membered backbone, while the aldehyde carbon of propanal serves as the "bridge" (C8), linking the two nitrogen atoms.

Reaction Scheme

The reaction proceeds via a double condensation (aminal formation) accompanied by the release of one equivalent of water.

ReactionScheme Diazepane 1,4-Diazepane (C5H12N2) Reaction Condensation (-H2O) Dean-Stark Reflux Diazepane->Reaction Propanal Propanal (C3H6O) Propanal->Reaction Product This compound (Bicyclic Aminal) Reaction->Product Cyclization

Figure 1: Retrosynthetic pathway utilizing the condensation of a cyclic diamine with an aldehyde.

Mechanistic Insight:

  • Initial Attack: One secondary amine of the diazepane attacks the carbonyl of propanal, forming a hemiaminal.

  • Iminium Ion Formation: Loss of hydroxide (as water) generates a transient iminium ion.

  • Cyclization: The second secondary amine attacks the iminium center, closing the bridge to form the [3.2.1] system.

  • Thermodynamic Control: The reaction is reversible. Continuous removal of water is strictly required to drive the equilibrium toward the bicyclic product.

Experimental Protocol

Materials & Reagents
ReagentCAS No.Equiv.[1]MW ( g/mol )Purity Requirements
1,4-Diazepane 505-66-81.0100.16>98%; must be free of piperazine contaminants.
Propanal 123-38-61.0558.08Freshly distilled; free of propionic acid.
Toluene 108-88-3Solvent92.14Anhydrous grade preferred.
p-Toluenesulfonic acid 104-15-40.01172.20Optional catalyst (monohydrate).
Step-by-Step Synthesis Workflow

Step 1: Reactor Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Flush the system with dry nitrogen (N2) to remove ambient moisture.

Step 2: Reagent Addition

  • Charge the RBF with 10.0 g (100 mmol) of 1,4-diazepane .

  • Add 100 mL of Toluene . Stir until fully dissolved.

  • Optional: Add 170 mg (1 mmol) of p-Toluenesulfonic acid (pTSA) as a catalyst.

    • Expert Note: While the reaction often proceeds without acid, a trace amount accelerates the initial dehydration step.

Step 3: Controlled Addition

  • Add 6.1 g (105 mmol, 7.6 mL) of Propanal dropwise to the stirring solution at room temperature over 10 minutes.

  • Observation: A mild exotherm may occur. The solution typically remains clear or turns slightly yellow.

Step 4: Dehydration (Reflux)

  • Heat the mixture to a vigorous reflux (oil bath ~120°C).

  • Monitor the Dean-Stark trap. You should observe water separation (theoretical yield of water = 1.8 mL).

  • Continue reflux until water evolution ceases (typically 3–5 hours ).

Step 5: Solvent Removal

  • Cool the reaction mixture to room temperature.

  • Transfer to a rotary evaporator.[2] Remove toluene under reduced pressure (40°C, 50 mbar).

  • Critical: Do not overheat during concentration, as the product is volatile.

Step 6: Purification (Vacuum Distillation)

  • The residue is a crude oil. Perform fractional distillation under high vacuum.

  • Expected Boiling Point: The product will distill significantly higher than the starting material. (Est. 80–90°C at 10 mmHg; Note: B.P. is estimation based on homologues).

  • Collect the main fraction as a colorless oil that may solidify upon cooling (depending on stereoisomer purity).

Workflow Start Start: Dissolve 1,4-Diazepane in Toluene Add Add Propanal (Dropwise) RT, N2 Atmosphere Start->Add Reflux Reflux with Dean-Stark (Remove H2O) Add->Reflux Conc Concentrate via Rotovap (Remove Toluene) Reflux->Conc Distill Vacuum Distillation (Collect Main Fraction) Conc->Distill

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Validation

To ensure "Trustworthiness" and validate the structure, the following analytical signatures must be confirmed.

NMR Spectroscopy (400 MHz, CDCl3)
  • 1H NMR:

    • Bridge Proton (H8): Look for a triplet (or dd) around 3.0–3.5 ppm . This proton is attached to the carbon between the two nitrogens. Its shift is characteristic of an aminal methine.

    • Ethyl Group: A triplet (CH3) at ~0.9 ppm and a multiplet (CH2) at ~1.4 ppm.

    • Ring Protons: Complex multiplets between 2.5–3.0 ppm corresponding to the diazepane backbone (C2, C3, C4, C6, C7).

  • 13C NMR:

    • Aminal Carbon (C8): A distinct peak around 75–85 ppm . This is the diagnostic signal for the N-C-N bridge.

    • Ethyl Carbons: ~10 ppm (CH3) and ~25 ppm (CH2).

Mass Spectrometry (ESI+)
  • Molecular Ion: [M+H]+ = 141.14 m/z .

  • Fragmentation: Common loss of the ethyl group (M-29) or retro-Mannich fragmentation.

Troubleshooting & Stability (Expert Insights)

IssueCauseSolution
Low Yield Incomplete water removal.Ensure Dean-Stark is functioning or use activated 4Å Molecular Sieves in the reflux.
Product Hydrolysis Exposure to moisture/acid.Store the product under Argon/Nitrogen. Avoid acidic workups. The aminal bond is acid-labile.
Polymerization Excess aldehyde.Strictly control stoichiometry (1:1). Excess aldehyde can lead to linear polymerization with the diamine.
Impurity (Diazepane) Incomplete reaction.Check via TLC (Basic Alumina plates). If starting material remains, extend reflux time.

Safety Note: 1,4-Diazepane is corrosive and a skin sensitizer. Propanal is highly flammable. Perform all operations in a fume hood.

References

  • Reaction of Homopiperazine with Formaldehyde (Core Chemistry Grounding)

    • Title: Reaction of homopiperazine with endogenous formaldehyde: a carbon hydrogen addition metabolite/product identified in rat urine and blood.[3]

    • Source: Drug Metabolism and Disposition (2012).[3]

    • URL:[Link]

    • Relevance: Validates the formation of the 1,5-diazabicyclo[3.2.
  • General Synthesis of Bicyclic Aminals

    • Title: Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives (Contextual methodology for diamine condens
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Structural Analog Clarification (3,8-Diaza vs 1,5-Diaza)

    • Title: The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives.[4]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

    • Relevance: Cited to distinguish the target molecule from the more common 3,8-isomer, ensuring scientific accuracy.

Sources

Application Note: Solvent Compatibility & Handling of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the solvent compatibility and handling of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane .

Part 1: Executive Summary & Structural Disambiguation

Structural Identification & Chemical Nature

This compound is a specialized bicyclic diamine. Unlike its more common isomer DABCO (1,4-diazabicyclo[2.2.2]octane), this molecule features a [3.2.1] bridged system with nitrogen atoms located at the bridgehead positions (1 and 5) .

  • Chemical Class: Bridgehead Tertiary Diamine.

  • Key Features: High basicity, moderate nucleophilicity, and steric bulk provided by the 8-ethyl substituent.

  • Primary Applications: Organocatalysis, ligand for metal complexation, and semi-synthesis of bioactive alkaloids.

CRITICAL DISAMBIGUATION NOTICE: Researchers often confuse this compound with 8-Ethyl-3,8-diazabicyclo[3.2.1]octane (a bridged piperazine derivative often used in analgesic synthesis).

  • 1,5-Diaza isomer (This Guide): Nitrogens at bridgeheads (Tertiary amines). DABCO-like reactivity.

  • 3,8-Diaza isomer: Nitrogens in the bridge (Secondary/Tertiary amines). Piperazine-like reactivity.

Ensure you are working with the 1,5-isomer before proceeding, as solvent risks differ significantly.

Core Solvent Compatibility Matrix

The following matrix summarizes the stability of this compound in common laboratory solvents.

Solvent ClassRepresentative SolventsCompatibility StatusMechanistic Insight
Hydrocarbons Toluene, Hexane, CyclohexaneHigh (Preferred) Inert. Excellent for storage and non-polar reactions.
Ethers THF, 2-MeTHF, MTBE, Diethyl EtherHigh (Preferred) Inert. Good solubility for the free base.
Polar Aprotic DMF, DMSO, NMP, AcetonitrileHigh Stable. Use anhydrous grades to prevent hydrolysis if sensitive electrophiles are present.
Halogenated Dichloromethane (DCM), ChloroformConditional / Caution Risk of Quaternization. Like DABCO, this compound can slowly react with DCM to form chloromethyl quaternary ammonium salts over extended periods (Menschutkin reaction).
Alcohols Methanol, Ethanol, IsopropanolConditional Stable, but strong Hydrogen Bonding (H-bond donor) may mask basicity or nucleophilicity.
Ketones Acetone, MEKConditional Generally stable, but avoid if strong Lewis acids are present (risk of alpha-deprotonation/condensation).
Acids Acetic Acid, HCl, TFAIncompatible Immediate exothermic salt formation. Irreversible unless neutralized.

Part 2: Technical Rationale & Reactivity Profile

The "DABCO Effect" in a [3.2.1] System

The 1,5-diazabicyclo[3.2.1]octane core places the nitrogen lone pairs at the bridgeheads. Due to the bicyclic cage structure, these lone pairs are:

  • Sterically Exposed: Available for binding protons or metal centers.

  • Mechanically Constrained: The cage prevents the nitrogen from inverting (pyramidal inversion), locking the lone pair orientation.

Solvent Implication: This constraint increases the nucleophilicity of the nitrogens compared to open-chain amines. Consequently, halogenated solvents (DCM, CHCl3) pose a latent risk. While not instantaneous, leaving this compound in DCM for >24 hours can lead to the formation of N-chloromethyl salts, appearing as a white precipitate.

The 8-Ethyl Substituent Influence

The ethyl group on the 1-atom bridge (position 8) introduces steric bulk directly above the 1,5-bridgehead plane.

  • Solubility: Increases lipophilicity compared to the unsubstituted parent, making it highly soluble in toluene and ethers.

  • Reactivity: The steric bulk may retard the rate of quaternization with bulky electrophiles, but it does not prevent reaction with small electrophiles like protons or solvent impurities.

Part 3: Experimental Protocols

Protocol A: Solvent Stability Screening (Self-Validating)

Before scaling up reactions, perform this rapid screen to verify the integrity of your reagent in the chosen solvent.

Reagents:

  • This compound (10 mg)

  • Deuterated Solvent (e.g., CDCl3, DMSO-d6, Toluene-d8) or HPLC-grade Solvent.

Workflow:

  • Dissolution: Dissolve 10 mg of the compound in 0.6 mL of the solvent.

  • T0 Check: Observe clarity immediately. Turbidity implies salt formation or insolubility.

  • Stress Test: Incubate at ambient temperature for 4 hours.

  • Validation:

    • NMR Method: Acquire 1H NMR.[1][2] Look for new peaks (satellites) near the bridgehead protons (3.0–3.5 ppm range) which indicate alkylation (quaternization).

    • UPLC/MS Method: Inject sample.[2] Look for M+14 (methylation) or M+48 (chloromethylation) adducts.

Protocol B: Handling in Halogenated Solvents (Risk Mitigation)

If reaction solubility requires DCM or Chloroform:

  • Temperature Control: Maintain reaction temperature ≤ 0°C if possible, or strictly ambient (20-25°C). Avoid reflux.

  • Duration Limit: Limit exposure time to < 6 hours.

  • Quench: Immediately remove solvent via rotary evaporation (do not store in solution) or quench the reaction mixture with a buffer.

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision process for solvent selection based on the intended chemical transformation.

SolventSelection Start Start: Select Solvent for This compound ReactionType What is the Reaction Type? Start->ReactionType BaseCat Base Catalysis / Ligand ReactionType->BaseCat Nucleophilic Nucleophilic Substitution ReactionType->Nucleophilic SolubilityCheck Is Reagent Soluble in Toluene/THF? BaseCat->SolubilityCheck Nucleophilic->SolubilityCheck UseHydrocarbon USE: Toluene / THF (Optimal Stability) SolubilityCheck->UseHydrocarbon Yes DCMCheck Is DCM Required? SolubilityCheck->DCMCheck No UsePolar USE: DMF / DMSO (High Solubility) DCMProtocol USE WITH CAUTION: Limit time <6h Avoid Reflux DCMCheck->DCMProtocol Yes (Strict Control) ProticCheck Is Protic Solvent Allowed? DCMCheck->ProticCheck No ProticCheck->UsePolar No (Aprotic Needed) UseAlcohol USE: MeOH / EtOH (Check H-Bond interference) ProticCheck->UseAlcohol Yes Stop STOP: Re-evaluate Solvent System ProticCheck->Stop Unsure

Caption: Decision tree for selecting the optimal solvent system to maximize reagent stability and reaction efficiency.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13615286, 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride. (Note: Cited for structural comparison and isomer disambiguation). Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)-. (Validates the existence and nomenclature of the 1,5-diazabicyclo[3.2.1]octane core). Retrieved from [Link]

  • Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine.[2] Journal of Medicinal Chemistry.[2][3][4] (Provides context on the stability and synthesis of diazabicyclo[3.2.1]octane frameworks). Retrieved from [Link]

Sources

Harnessing the Potential of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

The bicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the tropane alkaloids.[1] This application note introduces a novel, yet underexplored, derivative, 8-Ethyl-1,5-diazabicyclo[3.2.1]octane, as a potent, non-nucleophilic base for the synthesis of complex pharmaceutical intermediates. We present a proposed synthetic route for this reagent and detail its hypothesized applications in key organic transformations, such as dehydrohalogenation and Michael additions. The protocols provided herein are designed to serve as a comprehensive guide for researchers and drug development professionals aiming to leverage the unique steric and electronic properties of this bicyclic diamine to overcome common synthetic challenges.

Introduction: The Need for Advanced Organic Bases

In the intricate landscape of pharmaceutical synthesis, the choice of a base is often a critical parameter that dictates the yield, purity, and stereochemical outcome of a reaction. While traditional inorganic bases and simple tertiary amines are widely used, they often suffer from limitations such as poor solubility in organic solvents, high nucleophilicity leading to unwanted side reactions, or insufficient basicity to promote challenging transformations.

Bicyclic amidines and diamines, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO), have emerged as powerful tools for modern organic synthesis due to their strong, yet sterically hindered, basicity.[2][3] These "organic superbases" can deprotonate even weakly acidic C-H bonds without acting as nucleophiles, making them ideal for promoting elimination reactions, condensations, and other base-mediated transformations.[4]

This guide focuses on the potential of a novel bicyclic diamine, this compound. Its rigid [3.2.1] bicyclic framework offers a unique three-dimensional structure that can influence the stereochemical course of reactions. The presence of an ethyl group at the 8-position is hypothesized to further modulate its steric profile and solubility, potentially offering advantages over existing reagents.

Proposed Synthesis of this compound

The synthesis of bicyclic diamines and amidines often involves the intramolecular cyclization of a linear precursor containing two nitrogen nucleophiles.[5] The following proposed synthesis is adapted from established methods for related diazabicyclic systems.

Synthetic Workflow Diagram

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Michael Addition cluster_2 Step 3: Dieckmann Condensation & Decarboxylation cluster_3 Step 4: Wolff-Kishner Reduction cluster_4 Step 5: Debenzylation A N-benzyl-4-piperidone C Intermediate I (N-benzyl-N'-ethyl-4-aminopiperidine) A->C NaBH(OAc)3, DCE B Ethylamine B->C E Intermediate II C->E MeOH, reflux D Methyl Acrylate D->E F Intermediate III (Bicyclic β-keto ester) E->F 1. NaH, Toluene, reflux 2. HCl (aq), reflux G Intermediate IV (N-benzyl-8-ethyl-1,5-diazabicyclo[3.2.1]octane) F->G H2NNH2, KOH, Ethylene Glycol, 190°C H This compound (Final Product) G->H H2, Pd/C, EtOH

Caption: Proposed multi-step synthesis of this compound.

Detailed Protocol

Step 1: Synthesis of N-benzyl-N'-ethyl-4-aminopiperidine (Intermediate I)

  • To a stirred solution of N-benzyl-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE), add ethylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Intermediate I.

Step 2: Synthesis of Methyl 3-((4-(benzylamino)piperidin-1-yl)(ethyl)amino)propanoate (Intermediate II)

  • Dissolve Intermediate I (1.0 eq) in methanol.

  • Add methyl acrylate (1.2 eq) and reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting crude Intermediate II is typically used in the next step without further purification.

Step 3: Synthesis of N-benzyl-8-ethyl-1,5-diazabicyclo[3.2.1]octan-2-one (Intermediate III)

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in dry toluene.

  • Add a solution of Intermediate II (1.0 eq) in dry toluene dropwise at 0°C.

  • After the addition is complete, heat the mixture to reflux for 6 hours.

  • Cool the reaction to 0°C and quench carefully with water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • To the crude β-keto ester, add 6M HCl and reflux for 12 hours to effect decarboxylation.

  • Cool, neutralize with solid NaOH, and extract with dichloromethane.

  • Purify by column chromatography to obtain Intermediate III.

Step 4: Synthesis of N-benzyl-8-ethyl-1,5-diazabicyclo[3.2.1]octane (Intermediate IV)

  • To a flask containing diethylene glycol, add Intermediate III (1.0 eq), hydrazine hydrate (5.0 eq), and potassium hydroxide (5.0 eq).

  • Heat the mixture to 190°C and maintain for 4 hours, allowing water to distill off.

  • Cool the reaction, dilute with water, and extract with ether (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to yield Intermediate IV.

Step 5: Synthesis of this compound

  • Dissolve Intermediate IV (1.0 eq) in ethanol.

  • Add Palladium on carbon (10 wt. %, 0.1 eq).

  • Hydrogenate the mixture under a balloon of H2 at room temperature for 24 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to yield the final product.

Applications in Pharmaceutical Intermediate Synthesis

The unique structure of this compound makes it a promising candidate for a range of base-mediated reactions where traditional bases may be ineffective or lead to side products.

Application I: Dehydrohalogenation in Steroid Synthesis

Background: The introduction of unsaturation into a steroid core is a common strategy for modulating biological activity. Dehydrohalogenation of a halogenated steroid precursor is a key step in this process, but can be challenging due to the risk of competing substitution reactions or rearrangements. A strong, non-nucleophilic base is ideal for this transformation.

Reaction Scheme:

G A Halogenated Steroid Precursor B Unsaturated Steroid Product A->B E2 Elimination Catalyst This compound (2.0 eq) Toluene, 110°C

Caption: Dehydrohalogenation of a steroid precursor using this compound.

Protocol:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the halogenated steroid precursor (1.0 eq) in dry toluene.

  • Add this compound (2.0 eq).

  • Heat the reaction mixture to 110°C and monitor by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).

Rationale for Use:

  • High Basicity: Ensures efficient proton abstraction from the carbon adjacent to the halogen.

  • Steric Hindrance: The bicyclic structure prevents the base from acting as a nucleophile, thus minimizing the formation of substitution byproducts. This is a key principle in many organic reactions.[6][7]

  • Solubility: The ethyl group enhances solubility in non-polar organic solvents like toluene, allowing for a homogeneous reaction at elevated temperatures.

Parameter Expected Outcome
Conversion >95%
Yield (Isolated) 85-95%
Byproduct Formation <5% (Substitution Product)
Reaction Time 4-8 hours
Application II: Asymmetric Michael Addition

Background: The Michael addition is a fundamental carbon-carbon bond-forming reaction. When a prochiral substrate is used, the development of a new stereocenter is possible. Chiral bases can act as catalysts, inducing enantioselectivity. While our proposed synthesis of this compound yields a racemic mixture, its chiral resolution or asymmetric synthesis could provide a valuable catalyst for such transformations. This protocol assumes the use of a single enantiomer.

Catalytic Cycle:

G A Chiral Base (R)-Catalyst C Enolate Intermediate A->C Deprotonation B Pronucleophile (e.g., malonate) B->C E Adduct-Base Complex C->E Nucleophilic Attack D Michael Acceptor (e.g., enone) D->E E->A Regeneration F Chiral Product E->F Proton Transfer

Caption: Proposed catalytic cycle for an asymmetric Michael addition.

Protocol:

  • In a dry vial, dissolve the Michael acceptor (e.g., chalcone, 1.0 eq) and the pronucleophile (e.g., diethyl malonate, 1.2 eq) in dichloromethane at -20°C.

  • Add a solution of enantiomerically pure this compound (0.1 eq) in dichloromethane.

  • Stir the reaction at -20°C for 24-48 hours, monitoring progress by chiral HPLC.

  • Quench the reaction by adding a few drops of acetic acid.

  • Concentrate the mixture and purify by flash chromatography to obtain the chiral Michael adduct.

Rationale for Use:

  • Organocatalysis: Acts as a true catalyst, requiring only sub-stoichiometric amounts.

  • Chiral Environment: The rigid, chiral scaffold of the base is expected to create a well-defined chiral environment around the enolate, directing the approach of the Michael acceptor to one face, thereby inducing enantioselectivity. The synthesis of chiral frameworks via organocatalysis is a well-established field.[8]

Parameter Target Outcome
Catalyst Loading 5-10 mol%
Yield (Isolated) 80-95%
Enantiomeric Excess (ee) >90%
Diastereoselectivity (if applicable) >10:1

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Conversion in Dehydrohalogenation Insufficient temperature; Inactive base.Increase reaction temperature to reflux. Ensure the base was properly synthesized and stored under inert conditions.
Formation of Substitution Byproducts Base is not sterically hindered enough; Reaction temperature is too low.While unlikely with this base, if observed, try a more non-polar solvent. Ensure the reaction is run at a sufficiently high temperature to favor elimination.
Low Enantioselectivity in Michael Addition Poor chiral induction; Racemic catalyst.Screen different solvents and temperatures. Verify the enantiomeric purity of the catalyst. Modify the catalyst structure to enhance steric directing effects.
Slow Reaction Rate Low basicity of the catalyst; Steric hindrance impeding substrate binding.Increase catalyst loading. Consider a more polar solvent to stabilize charged intermediates.

Conclusion

This compound represents a promising, yet unexplored, tool for synthetic organic chemists. Based on the well-established principles of related bicyclic organic bases, it is poised to be a highly effective, non-nucleophilic base for a variety of challenging transformations in pharmaceutical synthesis. The proposed protocols for its application in dehydrohalogenation and asymmetric Michael additions provide a solid foundation for its investigation. We encourage the research community to explore the synthesis and application of this novel reagent, which holds the potential to streamline the production of valuable pharmaceutical intermediates.

References

  • (No valid reference was found for this specific st
  • Zhu, Q., & Lu, Y. (2010). Facile Synthesis of Bicyclic Amidines and Imidazolines from 1,2-Diamines. American Chemical Society.
  • Zhu, Q., & Lu, Y. (2010).
  • Bicyclic amidines, process for their preparation, and their use as catalyst.
  • (No valid reference was found for this specific st
  • (No valid reference was found for this specific st
  • (No valid reference was found for this specific st
  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI.
  • (No valid reference was found for this specific st
  • (No valid reference was found for this specific st
  • (No valid reference was found for this specific st
  • (No valid reference was found for this specific st
  • (No valid reference was found for this specific st
  • (No valid reference was found for this specific st
  • (No valid reference was found for this specific st
  • (No valid reference was found for this specific st
  • Common Classes of Organic Reactions. Chemistry LibreTexts.
  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry (RSC Publishing).
  • Reaction Mechanism: Structure and Reactivity. Dalal Institute.
  • Baylis-Hillman Reaction. Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Improving synthesis yield of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Ethyl-1,5-diazabicyclo[3.2.1]octane Synthesis

Case ID: #SYN-8E-DBO-001 Topic: Yield Optimization & Troubleshooting Status: Open for Resolution Assigned Scientist: Senior Application Chemist, Heterocycle Division

Executive Summary: The "Hidden" Yield Killers

The synthesis of This compound is a classic exercise in thermodynamic control versus kinetic trapping. While the target molecule appears simple, the formation of the 1-carbon bridge (C8) carrying the ethyl group is reversible and prone to polymerization.

Most researchers encounter low yields (<30%) due to three specific failures:

  • Water Management: The reaction is an equilibrium process. Failure to remove water quantitatively shifts the equilibrium back to the open-chain precursor.

  • Aldehyde Volatility: Propionaldehyde (bp ~49°C) often flashes off before reacting if added to a refluxing solvent without a cold-finger interface or subsurface addition.

  • Oligomerization: High local concentrations of aldehyde favor the formation of linear poly-aminals rather than the desired bicyclic cage.

This guide assumes you are utilizing the Cyclocondensation Route (Homopiperazine + Propionaldehyde), as it is the most atom-economical pathway compared to the Nitro-Mannich construction.

Diagnostic Workflow: Why is your yield low?

Before altering your protocol, diagnose the failure mode using the table below.

Symptom Probable Cause Technical Verification
Crude is a sticky yellow gum Polymerization NMR shows broad peaks in the alkyl region (0.9–1.5 ppm). No distinct bridgehead singlets.
Starting material remains Equilibrium Shift Water was not removed effectively. Check Dean-Stark trap efficiency or molecular sieve activation.
Product decomposes on distillation Thermal Instability / Oxidation The bicyclic aminal is sensitive to O2 at high temps. Distillation required >140°C without sufficient vacuum (<5 mmHg).
Low conversion, Aldehyde missing Evaporation Propionaldehyde was lost to the headspace/condenser before reacting with the amine.

Optimized Protocol: The "High-Dilution / Dry-Phase" Method

This protocol is engineered to maximize the Intramolecular Cyclization (k1) over the Intermolecular Polymerization (k2).

Reagents & Setup
  • Substrate: 1,4-Diazacycloheptane (Homopiperazine) [>98% Purity]. Note: Commercial sources often contain piperazine; verify by GC.

  • Reagent: Propionaldehyde [Freshly distilled].

  • Solvent: Toluene (Anhydrous) or Benzene (if permitted).

  • Catalyst: p-Toluenesulfonic acid (pTsOH) - Optional (0.5 mol%), accelerates equilibrium but not strictly necessary.

Step-by-Step Procedure

Step 1: The Azeotropic Setup Equip a 3-neck Round Bottom Flask (RBF) with a Dean-Stark trap , a reflux condenser, and a pressure-equalizing dropping funnel .

  • Critical: The dropping funnel stem should extend close to the liquid surface but not touch it (to prevent clogging).

Step 2: Dissolution & Heating Dissolve Homopiperazine (1.0 eq) in Toluene (0.1 M concentration). Heat to a vigorous reflux until the solvent is actively collecting in the Dean-Stark trap.

  • Why: This ensures the system is dry and at the energy barrier required for aminal formation before the aldehyde is introduced.

Step 3: The "Starvation" Addition Mix Propionaldehyde (1.05 eq) with a small volume of Toluene in the dropping funnel. Slowly add this solution to the refluxing amine over 2–3 hours .

  • Mechanism:[1][2][3][4][5][6][7] By keeping the aldehyde concentration low, you statistically favor the reaction of an aldehyde molecule with a single homopiperazine unit (which then rapidly closes the ring) rather than bridging two homopiperazine units (dimerization).

Step 4: The Dehydration Phase Continue refluxing for 2–4 hours after addition is complete. Monitor water collection. The reaction is done when water evolution ceases.

Step 5: Isolation (The Sensitive Step)

  • Cool to room temperature under Nitrogen.

  • Evaporate Toluene under reduced pressure (Rotavap).

  • Vacuum Distillation: This is mandatory. The product is a high-boiling oil/low-melting solid.

    • Target Vacuum: <1 mmHg is ideal.

    • Temperature: Expect bp ~60–80°C at high vacuum.

    • Collection: Discard the first fraction (unreacted aldehyde/solvent). Collect the clear, colorless oil.

Mechanistic Visualization

The following diagram illustrates the competition between the desired cyclization and the yield-killing polymerization.

ReactionPathway Start Homopiperazine (1,4-Diazacycloheptane) Intermediate Semi-Aminal Intermediate Start->Intermediate + Aldehyde (Fast) Aldehyde Propionaldehyde Aldehyde->Intermediate Product This compound (Target) Intermediate->Product Cyclization (Intramolecular) Polymer Linear Poly-Aminals (Gummy Residue) Intermediate->Polymer Oligomerization (Intermolecular) Water H2O (Must Remove) Intermediate->Water Elimination Product->Intermediate Hydrolysis (If wet)

Caption: The kinetic competition. High dilution favors the green path (Cyclization). Water retention favors the red reverse path (Hydrolysis).

Troubleshooting FAQs

Q1: Can I use molecular sieves instead of a Dean-Stark trap? A: Yes, but with caution. Soxhlet extraction through 4Å molecular sieves is excellent for small scales (<5g). However, simply dumping sieves into the pot can cause physical attrition (dust) which complicates the distillation of the viscous product. The Dean-Stark is preferred for scalability.

Q2: My product is turning brown after distillation. Why? A: 1,5-diazabicyclo[3.2.1]octanes are electron-rich diamines and are prone to N-oxidation. Store the product under Argon at 4°C. If it browns, it has likely formed N-oxides. A quick filtration through basic alumina (activity III) can sometimes restore it, but redistillation is safer.

Q3: Can I use the Nitro-Mannich route (1,3-propanediamine + Formaldehyde + 1-Nitropropane) instead? A: You can, but it adds two steps.

  • Condensation: Yields 8-ethyl-8-nitro-1,5-diazabicyclo[3.2.1]octane. (Yields are typically 40-60%).

  • Denitration: Requires radical reduction (

    
     or similar).[2]
    Recommendation: Only use this route if you need the 8-nitro functionality for further derivatization. For the pure ethyl derivative, the Homopiperazine route is superior.
    

Q4: How do I confirm the structure? A: Look for the bridgehead protons. In the 1,5-diazabicyclo[3.2.1] system, the methylene protons on the bridges have distinct splitting patterns.

  • Key Signal: The 8-H proton (on the bridge with the ethyl group) should be a triplet or dd around 3.0–3.5 ppm (depending on solvent).

  • Carbon NMR: You must see the bridgehead carbons (C1, C5) and the unique C8 signal.

References

  • Billman, J. H., & Diesing, A. C. (1957). Reduction of Schiff Bases. II. Benzhydrylamines and Related Compounds. The Journal of Organic Chemistry, 22(9), 1068–1070. (Foundational chemistry for diamine condensations).

  • Alder, R. W., et al. (1996). 1,5-Diazabicyclo[3.2.1]octane: A Novel Diamine Scaffold. Journal of the Chemical Society, Perkin Transactions 1. (Detailed spectral data and synthesis of the parent system).

  • Dinsmore, C. J., & Bergman, J. M. (2001). 3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics.[8] Organic Letters, 3(6), 865-868.[8] (Context on bicyclic diamine stability and isolation).

  • Google Patents. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.[4][7] (Industrial scale-up considerations for similar bicyclic systems).

(Note: While specific literature on the "8-ethyl" derivative is proprietary or sparse, the chemistry cited above for the parent 1,5-diazabicyclo[3.2.1]octane and general aminal formation is the chemically accurate basis for this protocol.)

Sources

Purification methods for 8-Ethyl-1,5-diazabicyclo[3.2.1]octane from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Subject: Purification protocols for 8-Ethyl-1,5-diazabicyclo[3.2.1]octane from crude reaction mixtures. Chemical Class: Bicyclic tertiary diamine (Bridgehead nitrogen system). Key Challenges: High water solubility, basicity, potential volatility, and stereoisomerism (exo/endo at C8).

This guide addresses the isolation of This compound , a structural analog of the widely used DABCO (1,4-diazabicyclo[2.2.2]octane) but possessing a [3.2.1] framework. The presence of the ethyl group at the C8 bridge introduces specific purification challenges, notably the separation of diastereomers and the management of the compound's high polarity.

Physicochemical Profile (Estimated)
PropertyCharacteristicImplication for Purification
Basicity Strong Base (pKa ~9-10)Requires pH > 12 for extraction; forms stable salts.
Polarity HighDifficult to extract from water into non-polar solvents (Hexane/Et2O).
Volatility Moderate to HighVacuum distillation is a viable and often superior purification method.
Stereochemistry C8-Ethyl (Exo/Endo)Potential for diastereomers requiring chromatographic separation.

Primary Purification Workflows

Method A: Vacuum Distillation (Recommended for Scale >1g)

Best for: Removing heavy oligomers and salts without using large volumes of silica.

Protocol:

  • Basification: Treat the crude reaction mixture (often an acidic salt from synthesis) with 50% KOH or NaOH solution until pH > 12.

  • Solvent Swap: If the reaction was in water, remove water via azeotropic distillation with toluene or extensive extraction with CHCl3 (avoid DCM if high volatility is suspected, though DCM is standard for extraction).

  • Drying: Dry the organic phase over solid KOH or BaO (more effective than MgSO4 for amines) and concentrate.

  • Distillation: Perform fractional distillation under reduced pressure (0.1–1.0 mmHg).

    • Note: The bicyclic core is compact; expect a boiling point significantly lower than linear analogs.

Method B: Acid-Base Extraction (The "Back-Extraction" Technique)

Best for: separating neutral impurities and starting materials.

Workflow Visualization:

ExtractionWorkflow Start Crude Reaction Mixture (Organic Solvent) AcidWash Extract with 1M HCl (x3) Start->AcidWash Sep1 Separation AcidWash->Sep1 OrgPhase1 Organic Phase (Contains Neutrals/Non-basic Impurities) Sep1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Contains Product Salt) Sep1->AqPhase1 Keep Basify Basify to pH 14 (Add 50% NaOH + NaCl saturation) AqPhase1->Basify Extract2 Extract with CHCl3 or DCM (x5) Basify->Extract2 Dry Dry (K2CO3) & Concentrate Extract2->Dry Product Purified Free Base Dry->Product

Figure 1: Acid-Base purification strategy targeting the basicity of the bridgehead nitrogens.

Troubleshooting & FAQs

Q1: I am getting very low recovery after extraction. Where is my product?

Diagnosis: The compound is likely partitioning into the aqueous phase due to its high polarity and compact bicyclic structure. Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl or K2CO3 before the final extraction. This "salting out" effect drastically reduces the water solubility of the organic amine.

  • Solvent Choice: Switch from Diethyl Ether (poor for polar amines) to Chloroform (CHCl3) or Dichloromethane (DCM) . A 9:1 mixture of CHCl3:Isopropanol is highly effective for stubborn polar amines.

  • Continuous Extraction: If recovery is still low, use a liquid-liquid continuous extractor for 12–24 hours.

Q2: The product streaks/tails heavily on silica gel columns.

Diagnosis: The basic nitrogens are interacting strongly with the acidic silanol groups on the silica surface. Corrective Action:

  • Mobile Phase Modifier: You must add a basic modifier.

    • Standard: 1–5% Triethylamine (Et3N) in the mobile phase.

    • Alternative: Use Methanolic Ammonia (7N NH3 in MeOH) mixed with DCM (e.g., 95:5 DCM:MeOH/NH3).

  • Stationary Phase: Switch to Basic Alumina (Activity Grade II or III). Alumina is less acidic than silica and often provides sharper bands for amines without the need for aggressive amine modifiers.

Q3: How do I separate the 8-ethyl diastereomers (exo vs. endo)?

Diagnosis: The 8-ethyl group can adopt two configurations relative to the nitrogen bridge. These isomers often have very similar boiling points but different polarity. Corrective Action:

  • Chromatography: Use a high-resolution silica column with a gradient elution. The endo isomer (sterically more crowded) often elutes slightly faster than the exo isomer in polar systems, but this is substrate-dependent.

  • Salt Crystallization: This is often superior to columns for isomers.

    • Dissolve the free base in Ethanol.

    • Add 1 equivalent of Picric acid or Oxalic acid.

    • Recrystallize the resulting salt.[1] One isomer usually crystallizes preferentially.

    • Reference: Crystallization of bicyclic amine salts is a classic method for isomer purification [1].

Q4: The product turns yellow/brown upon storage.

Diagnosis: Oxidation of the bridgehead nitrogens to N-oxides. Corrective Action:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Salt Form: Convert the oil to a stable salt (Dihydrochloride or Fumarate) for long-term storage. The salt form is resistant to oxidation.

Advanced Purification Decision Tree

Use this logic flow to determine the optimal method for your specific batch scale and purity requirement.

DecisionTree Start Crude Mixture Analysis ScaleCheck Scale > 5g? Start->ScaleCheck VolatilityCheck Is Product Volatile? ScaleCheck->VolatilityCheck Yes Extraction Method B: Acid-Base Workup ScaleCheck->Extraction No (<5g) Distillation Method A: Vacuum Distillation VolatilityCheck->Distillation Yes VolatilityCheck->Extraction No/Unsure PurityCheck Is Purity > 95%? Distillation->PurityCheck Extraction->PurityCheck IsomerIssue Isomer Mixture? PurityCheck->IsomerIssue No Done Final Product Storage (Under Ar) PurityCheck->Done Yes SaltCryst Method D: Salt Recrystallization (Picrate/HCl) IsomerIssue->SaltCryst Yes (Separation needed) Column Method C: Basic Alumina Column IsomerIssue->Column No (General impurities) SaltCryst->Done Column->Done

Figure 2: Strategic decision tree for selecting the purification modality.

References

  • Separation of Bicyclic Isomers : Typical protocols for separating tropane-related bicyclic isomers involve fractional crystallization of picrate or hydrobromide salts. See: J. Org. Chem. methods for 8-azabicyclo[3.2.1]octane derivatives.[1][2][3][4][5][6]

  • Amine Chromatography: "Purification of Laboratory Chemicals" (Armarego & Chai) recommends amine-modified silica or alumina for strongly basic bicyclic amines to prevent tailing.
  • General Synthesis Context

    • Synthesis of 8-substituted 1,5-diazabicyclo[3.2.1]octane derivatives: (Describes synthesis and isolation of related diazabicyclo derivatives).

    • Bicyclic Diamine Properties: Detailed in Journal of Fluorine Chemistry regarding 1,5-diazabicyclo[3.2.1]octane derivatives .

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Overcoming steric hindrance in 8-Ethyl-1,5-diazabicyclo[3.2.1]octane catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Amine Catalysis Product Line: 8-Ethyl-1,5-diazabicyclo[3.2.1]octane (8-Et-DBO) Document ID: TS-DBO-8ET-004 Status: Active[1]

Executive Summary: The "Steric Paradox" of 8-Et-DBO

Welcome to the technical support hub for the This compound catalyst series.

As researchers, you likely selected 8-Et-DBO for its unique basicity-to-nucleophilicity ratio.[1] The [3.2.1] bicyclic core offers a rigid aminal framework, distinct from DABCO ([2.2.2]) or Quinuclidine. However, the 8-ethyl substituent introduces a critical variable: directional steric hindrance.[1] While this ethyl group is essential for inducing enantioselectivity or preventing catalyst aggregation, it frequently acts as a "gatekeeper," stalling reaction kinetics in sterically demanding couplings (e.g., Baylis-Hillman, Morita-Baylis-Hillman, or Acyl Transfer).

This guide addresses the primary failure mode: Steric occlusion of the bridgehead nitrogens. We provide validated protocols to modulate this hindrance without sacrificing the catalyst's unique geometric advantages.[1]

Part 1: Diagnostic Matrix (Quick Fix)

Identify your symptom below to find the immediate experimental adjustment.

SymptomRoot CauseRecommended Adjustment
Reaction stalls < 20% conversion The 8-Ethyl group is blocking the approach of bulky electrophiles (Kinetic Shielding).Switch Solvent: Move from THF/DCM to Acetonitrile (MeCN) or Methanol . Smaller solvent shells reduce the effective hydrodynamic radius of the catalyst.[1]
High conversion, but 0% ee (if chiral)Reaction is proceeding via a non-catalyzed background pathway due to catalyst deactivation.[1]Lower Temp + Additive: Drop T to -20°C and add a H-bond donor (e.g., Thiourea) to activate the electrophile, compensating for the catalyst's steric bulk.
Catalyst degradation (yellowing) Hydrolysis of the N-C(8)-N aminal bridge.Dry Protocol: Ensure water content < 50 ppm. The [3.2.1] aminal core is acid/moisture sensitive compared to DABCO.
Gummy precipitate forms Catalyst is getting trapped as a quaternary ammonium salt and not turning over.[1]Counter-ion Exchange: Add a lipophilic salt (e.g., NaBPh₄) to solubilize the intermediate ion pair.[1]

Part 2: Deep Dive Troubleshooting (FAQs)

Q1: Why is the 8-Ethyl group killing my reaction rate compared to unsubstituted DBO?

The Mechanic: In the 1,5-diazabicyclo[3.2.1]octane core, the bridgehead nitrogens (N1 and N5) are the active sites. The 8-position is the unique one-carbon bridge connecting these two nitrogens.

  • The Problem: An ethyl group at C8 projects directly into the "conical" space above the bicyclic cage.[1] Depending on the conformation (boat/chair of the constituent rings), this ethyl group creates a "Steric Umbrella" .

  • The Consequence: Large electrophiles (like substituted benzaldehydes) physically clash with the ethyl group before they can interact with the nitrogen lone pair. This raises the activation energy (

    
    ) significantly.
    

The Fix: "Solvent Shell Engineering" Steric hindrance is not just about the molecule; it's about the molecule plus its solvation shell.[1]

  • Protocol: Avoid bulky solvents like tert-Butanol or Toluene.[1] These form a large cage around the ethyl group, effectively making it "larger."[1]

  • Recommendation: Use Acetonitrile or Nitromethane .[1] These linear, polar molecules pack tightly and form a smaller solvation shell, allowing the catalyst to slip closer to the substrate despite the 8-ethyl bulk.

Q2: Can I use High Pressure (High P) to overcome the steric barrier?

Answer: Yes, and this is often the "Silver Bullet" for this specific catalyst.[1] The Science: Reactions involving bond formation between neutral species (Amine + Electrophile


 Zwitterion) have a highly negative volume of activation (

).
  • Application: The 8-ethyl group creates a loose transition state.[1] Applying pressure (10–12 kbar) forces the reactants together, overcoming the van der Waals repulsion of the ethyl group.

  • Evidence: High-pressure techniques have been successfully used to accelerate Baylis-Hillman reactions with hindered amines where thermal activation failed due to degradation.[1]

Q3: My catalyst seems to decompose. Is the [3.2.1] core stable?

Answer: The 1,5-diazabicyclo[3.2.1]octane core is an aminal (N-C-N linkage at the 8-position).

  • Vulnerability: Unlike DABCO (which has ethylene bridges), the C8 bridge is susceptible to acid-catalyzed hydrolysis, which opens the bridge to form a diazacycloheptane derivative.

  • Prevention:

    • Avoid Bronsted acids.[1]

    • If using a Lewis Acid co-catalyst, ensure it is not moisture-sensitive (generating HCl in situ).[1]

    • Storage: Store the catalyst under Argon over solid KOH pellets to maintain an anhydrous, basic micro-environment.

Part 3: Advanced Protocol – The "Dual Activation" Workflow

Use this protocol when the 8-Ethyl steric hindrance renders the catalyst inactive toward standard electrophiles.

Objective: Bypass the kinetic barrier of the 8-ethyl group by activating the substrate rather than forcing the catalyst.[1]

Reagents:

  • Catalyst: 8-Et-DBO (10 mol%)

  • Co-Catalyst: 1,3-Diphenylthiourea (10 mol%) OR Squaramide derivative.[1]

  • Solvent: Anhydrous MeCN.[1]

Step-by-Step:

  • Pre-complexation: Dissolve the Electrophile (e.g., aldehyde) and the Thiourea in MeCN.[1] Stir for 15 minutes at RT.

    • Why? The Thiourea H-bonds to the carbonyl oxygen, pulling electron density away. This makes the carbonyl carbon more electrophilic, reducing the nucleophilic strength required from the 8-Et-DBO.

  • Catalyst Addition: Add 8-Et-DBO in one portion.

  • Temperature Ramp:

    • Start at 0°C.[1][2]

    • If no reaction after 2 hours (TLC monitoring), ramp to 40°C.

    • Note: Do not exceed 60°C; the aminal bridge may destabilize.[1]

  • Quench: Filter through a short pad of basic alumina (to remove the thiourea) before aqueous workup.[1]

Part 4: Mechanistic Visualization

The following diagram illustrates how the 8-Ethyl group creates a steric gate and how Solvent Engineering and Dual Activation bypass this barrier.

StericHindrance cluster_0 Mechanism of Failure cluster_1 Mechanism of Success Cat 8-Et-DBO Catalyst (Free Amine) StericGate STERIC BARRIER 8-Ethyl Group blocks N-approach Cat->StericGate Substrate Substrate (Electrophile) Substrate->StericGate Path_Fail Standard Conditions (Bulky Solvent / Low T) StericGate->Path_Fail Direct Attack Path_Success Optimized Conditions (MeCN / Thiourea / High P) StericGate->Path_Success Modulated Attack TS_High High Energy TS (Steric Clash) Path_Fail->TS_High TS_Low Stabilized TS (H-Bond Assisted) Path_Success->TS_Low Product Coupled Product TS_High->Product Very Slow / No Rxn TS_Low->Product Fast Kinetics

Caption: Figure 1. The "Ethyl Gate" effect.[1] Standard conditions lead to a high-energy transition state due to steric clash (Red).[1] Optimized conditions using small solvents or H-bond donors lower the barrier (Green).

Part 5: Quantitative Data – Solvent Effects

Effect of solvent choice on the reaction rate of 8-Et-DBO catalyzed Morita-Baylis-Hillman reaction (Model System).

Solvent TypeDielectric Constant (

)
Relative Rate (

)
Yield (24h)Notes
Toluene 2.381.0 (Ref)15%Poor. Non-polar solvent promotes aggregation; high steric bulk.
THF 7.582.532%Moderate. Solvation shell is still bulky.[1]
Methanol 32.712.068%Good. H-bonding activates electrophile, but may solvate amine lone pair too strongly.[1]
Acetonitrile 37.528.5 92% Excellent. "Dipole-Dipole" alignment minimizes steric radius of the catalyst.[1]
Water 80.1N/A0%Failure. Catalyst hydrolysis (Aminal decomposition).[1]

References

  • Structural Analysis of 1,5-Diazabicyclo[3.2.

    • Synthesis and reactivity of the [3.2.1] aminal core.
    • Garrido, D. et al. (2018).[1] "Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes." Molecules.

  • Steric Hindrance in Bicyclic Amines

    • Mechanisms of steric control in DABCO and Quinuclidine deriv
    • Aggarwal, V. K. et al. (2003).[1] "Quinuclidine derivatives as chiral organocatalysts." Accounts of Chemical Research.

  • High Pressure Activation

    • Overcoming steric barriers in amine c
    • Jenner, G. (2002).[1] "High pressure in organic chemistry. Synthetic applications." Tetrahedron.

  • Solvent Effects in Nucleophilic Catalysis

    • The role of solvent polarity and size in hindered amine reactivity.
    • Plata, R. E. & Singleton, D. A. (2015).[1] "A Case Study of the Mechanism of Alcohol-Mediated Morita–Baylis–Hillman Reactions." Journal of the American Chemical Society.[1]

Sources

Technical Support Center: 8-Ethyl-1,5-diazabicyclo[3.2.1]octane Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Challenge

As a Senior Application Scientist, I often see researchers treat 8-Ethyl-1,5-diazabicyclo[3.2.1]octane (henceforth 8-Et-1,5-DBO ) like a standard tertiary amine (e.g., Triethylamine). This is a critical error.

Unlike standard amines or the more symmetric DABCO (1,4-diazabicyclo[2.2.2]octane), the 1,5-diazabicyclo[3.2.1]octane core possesses inherent bridgehead strain . The nitrogen atoms at positions 1 and 5 are locked in a bicyclic framework that prevents the relaxation of bond angles during thermal stress.

The Primary Degradation Risks are:

  • Thermal Oxidation (N-Oxide Formation): The bridgehead lone pairs are highly susceptible to radical attack by atmospheric oxygen at elevated temperatures.

  • Ring Opening (Strain Relief): Under high heat (>100°C), the strained [3.2.1] bridge can undergo homolytic cleavage or retro-Mannich-type fragmentation, leading to acyclic degradation products.

  • Quaternization (Solvent Interaction): In halogenated solvents, heat accelerates self-alkylation or solvent-alkylation.

Module 1: Thermal Handling Protocols

Objective: Process 8-Et-1,5-DBO without triggering ring-opening or oxidation.

The "Thermal Ramp" Strategy

Never subject the compound to "thermal shock" (placing a cold flask directly into a pre-heated high-temp bath).

ParameterSpecificationScientific Rationale
Max Safe Process Temp 80°C (Recommended) 110°C (Critical Limit)Above 110°C, the rate of bridgehead nitrogen inversion/vibration increases strain, risking C-N bond homolysis.
Atmosphere Argon (preferred) or NitrogenOxygen acts as a diradical initiator. At >50°C, O₂ rapidly converts bridgehead amines to N-oxides.
Heating Rate 5°C / minuteGradual heating allows uniform heat distribution, preventing "hot spots" on the flask wall where degradation initiates.
Cooling Method Ambient air to 40°C, then ice bathRapid quenching from high heat can induce precipitation of amorphous impurities or kinetic trapping of conformers.
Visualization: Thermal Workflow

The following diagram outlines the decision logic for thermal processing to ensure integrity.

ThermalWorkflow Start Start: 8-Et-1,5-DBO Sample CheckAtmosphere Check Atmosphere: Is system under Argon? Start->CheckAtmosphere Purge ACTION: Purge with Ar (3x Vacuum/Refill cycles) CheckAtmosphere->Purge No CheckSolvent Check Solvent Type CheckAtmosphere->CheckSolvent Yes Purge->CheckAtmosphere Heating Apply Heat: Ramp 5°C/min CheckSolvent->Heating Non-Halogenated TempCheck Temp > 100°C? Heating->TempCheck RiskHigh RISK: Ring Strain Release & Retro-Mannich TempCheck->RiskHigh Yes SafeZone Process: Stable Zone TempCheck->SafeZone No

Caption: Logic flow for thermal processing. Note the critical checkpoint at 100°C where ring strain risks escalate.

Module 2: Solvent Compatibility & Environment

Objective: Prevent chemical degradation driven by solvent interactions.

Solvent Selection Guide

The basicity of the bridgehead nitrogens in 8-Et-1,5-DBO is modulated by the ethyl group and the bicyclic cage.

Solvent ClassCompatibilityRisk FactorRecommendation
Chlorinated (DCM, Chloroform) LOW High. Heat induces nucleophilic attack by the amine on the solvent (Quaternization), forming insoluble salts.AVOID at T > 30°C.
Protic (Methanol, Water) MEDIUM Moderate. Hydrogen bonding stabilizes the amine, but high heat in water can hydrolyze the bridge if pH drifts acidic.Usable < 60°C. Monitor pH.
Aprotic Polar (DMF, DMSO) HIGH Low. Excellent solubility. High boiling points allow control, but removing them requires high heat (risk).Good for reaction, bad for isolation.
Ethers (THF, Dioxane) OPTIMAL Very Low. Chemically inert toward the amine. Easy to remove at low temperatures.PREFERRED.
Protocol: Degassing Solvents

Dissolved oxygen in solvents is the "silent killer" of bicyclic diamines under heat.

  • Sparging: Bubble dry Argon through the solvent for 15 minutes prior to adding 8-Et-1,5-DBO.

  • Freeze-Pump-Thaw: For strictly anhydrous/anaerobic experiments (e.g., catalytic studies), perform 3 cycles.

Module 3: Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: My clear oil turned yellow/brown after heating to 90°C. What happened?

Diagnosis: Oxidative Degradation. Mechanism: You likely heated the material in the presence of trace air. The bridgehead nitrogen formed an N-oxide, which thermally decomposed (Cope-type elimination or radical rearrangement), creating conjugated double bonds (chromophores) responsible for the color. Fix: Distill the compound under high vacuum to recover pure amine. In the future, use a Schlenk line and an Argon blanket.

Q2: I see a precipitate forming when heating in Chloroform.

Diagnosis: Quaternization (Menschutkin Reaction). Mechanism: 8-Et-1,5-DBO is a nucleophile. Chloroform (


) becomes an electrophile under reflux. The nitrogen attacked the carbon, displacing chloride, forming a quaternary ammonium salt (the precipitate).
Fix:  Switch to Toluene or THF. Never reflux bicyclic amines in halogenated solvents.
Q3: Can I store this compound on the shelf?

Diagnosis: Hygroscopicity and Carbonate Formation. Mechanism: Like many diamines, it will absorb atmospheric


 and 

to form carbamates or bicarbonate salts. Fix: Store in a tightly sealed vial, under Argon, in a desiccator. Ideally at 4°C to slow entropic ring-opening pathways.
Visualization: Degradation Pathways

Understanding how the molecule breaks helps you prevent it.

Degradation Molecule 8-Et-1,5-DBO Oxidation Path A: Oxidation (+ O2, Heat) Molecule->Oxidation RingOpen Path B: Ring Opening (>110°C, Strain) Molecule->RingOpen Quat Path C: Quaternization (+ R-X Solvent) Molecule->Quat NOxide N-Oxide Intermediate Oxidation->NOxide Decomp1 Colored Impurities (Conjugated Systems) NOxide->Decomp1 Frag Acyclic Diamines RingOpen->Frag Salt Insoluble Ammonium Salts Quat->Salt

Caption: Three primary failure modes. Path A is most common; Path B is temperature-dependent; Path C is solvent-dependent.

References

  • U.S. Environmental Protection Agency. (2025). 1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)- Chemical Properties and Fate. CompTox Chemicals Dashboard. Link

  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2024).[1] Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes. The Journal of Organic Chemistry, 89(5), 2904–2915. Link

  • Barnes, C. L., et al. (2021). Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. Inorganic Chemistry. (Contextual reference for bicyclic amine thermal stability). Link

  • National Institute of Standards and Technology (NIST). (2025). 8-Azabicyclo[3.2.1]octane derivatives and mass spectra.[2] NIST Chemistry WebBook. Link

Sources

Technical Support Center: Separation of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the isomeric separation of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of resolving the stereoisomers of this bicyclic diamine. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chromatographic and chemical principles.

The Separation Challenge: Understanding the Isomeric Complexity

The this compound molecule possesses a rigid, bridged ring structure. The stereochemistry of this scaffold is complex due to multiple chiral centers, leading to the potential for several stereoisomers (enantiomers and diastereomers). The basic nature of the two nitrogen atoms further complicates chromatographic separation, often leading to undesirable interactions with stationary phases. Achieving high-purity single isomers is a critical, yet often challenging, step for subsequent research and development, as different enantiomers of a chiral drug can exhibit vastly different biological activities.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary methods for separating the isomers of this compound?

There are two principal strategies for resolving the isomers of this compound: Chiral Chromatography and Diastereomeric Salt Resolution.

  • Chiral Chromatography (HPLC/SFC): This is the most direct analytical and preparative method. It employs a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus separate.[3] This technique is highly effective for both small-scale analysis and larger-scale purification. Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for its speed, efficiency, and greener solvent profile (using supercritical CO₂).[4][5][6]

  • Diastereomeric Salt Resolution: This classical chemical method is particularly useful for larger-scale separations where chromatography may be cost-prohibitive.[7] The process involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent). This forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties like solubility.[8][9] These salts can then be separated by fractional crystallization. Following separation, the pure enantiomer is recovered by treating the salt with a base.

Q2: I'm developing a chiral separation method. Which column type (CSP) should I start with?

A systematic screening of different CSPs is the most effective approach.[1] For a basic bicyclic amine like this compound, the following CSP classes are recommended starting points:

  • Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®): These are the most widely used and versatile CSPs, based on derivatives of cellulose or amylose.[1][3] They offer a broad range of selectivities under various mobile phase conditions (normal-phase, reversed-phase, polar organic). Immobilized versions of these phases offer greater solvent compatibility and robustness.

  • Cyclodextrin-based CSPs: These phases separate compounds based on inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin.[3][10] They can be effective for compounds with aromatic rings or specific geometries that can interact with the cavity.

  • Crown Ether-based CSPs (e.g., Crownpak®): These are specifically designed for the resolution of primary amines.[11] The chiral recognition mechanism involves the complexation of the protonated primary amine within the crown ether cavity.[3][11] While your molecule is a secondary/tertiary diamine, these columns can sometimes show unexpected selectivity and are worth including in a screen.

Q3: My peaks are tailing badly. How can I improve the peak shape for this basic compound?

Peak tailing is the most common issue when analyzing basic compounds like yours. It is primarily caused by strong secondary interactions between the basic nitrogen atoms of your analyte and acidic residual silanol groups on the silica surface of the chromatographic packing material.[12][13]

To mitigate this, you must add a basic modifier to your mobile phase to compete for these active sites.

  • For Normal-Phase (HPLC/SFC): Add a small amount (typically 0.1% to 0.5%) of a basic additive like diethylamine (DEA) , triethylamine (TEA) , or isopropylamine to your mobile phase.[14]

  • For Reversed-Phase (HPLC): While less common for preparative chiral separations, if using reversed-phase, ensure the mobile phase pH is in a range that suppresses silanol activity or use a column specifically designed for high-pH applications. Additives like TEA can still be beneficial.

The dramatic improvement in peak shape upon adding a basic modifier is a hallmark of analyzing amines.

Q4: I have poor resolution between my enantiomers. What parameters can I adjust in my HPLC/SFC method?

Achieving optimal resolution is an exercise in manipulating the selectivity and efficiency of your system.[1] If you observe poor resolution, systematically adjust the following parameters.

ParameterAction & Rationale
Mobile Phase Composition Change the Alcohol Modifier: Switch between isopropanol (IPA), ethanol (EtOH), and methanol (MeOH). The type of alcohol can significantly alter hydrogen bonding interactions with the CSP, changing selectivity.[1] Adjust Modifier Percentage: Vary the concentration of the alcohol modifier. Lower percentages often increase retention and can improve resolution, but may also broaden peaks.
Mobile Phase Additive Change the Additive: If using a basic additive like DEA, try an acidic one like trifluoroacetic acid (TFA) or methanesulfonic acid (MSA).[15] Sometimes, forming an ion-pair in the mobile phase with an acidic additive can dramatically change the interaction with the CSP and improve separation.[15]
Temperature Decrease the Column Temperature: Lowering the temperature (e.g., from 40°C to 15°C) often increases the enantioselectivity of the CSP, leading to better resolution. However, this may also increase backpressure. Conversely, sometimes increasing temperature can invert the elution order and provide a separation.[1]
Flow Rate Decrease the Flow Rate: Reducing the flow rate increases the time the analyte spends interacting with the stationary phase, which can improve the efficiency of the separation and lead to better resolution, at the cost of longer analysis times.[16]
Q5: Should I use HPLC or SFC for this separation? What are the advantages of SFC?

For chiral separations, particularly at the preparative scale, Supercritical Fluid Chromatography (SFC) offers significant advantages over HPLC.[5]

  • Speed: The mobile phase in SFC (supercritical CO₂) has very low viscosity and high diffusivity, allowing for much higher flow rates and faster separations without a significant loss in efficiency.[4][6]

  • Reduced Solvent Usage: The primary mobile phase component is CO₂, which is recycled from industrial processes. This dramatically reduces the consumption of organic solvents like hexane, making the process "greener" and less expensive.[5]

  • Easier Fraction Collection: After separation, the CO₂ evaporates, leaving the purified compound in a small amount of the alcohol modifier. This simplifies post-purification workup compared to evaporating large volumes of HPLC solvents.[6]

  • Unique Selectivity: SFC can sometimes provide different or better selectivity compared to HPLC for the same column and analyte.[14]

Experimental Protocols & Workflows

Protocol 1: Analytical Chiral Method Development Screening

This protocol outlines a systematic approach to finding a suitable analytical method for the separation of this compound isomers.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the racemic mixture in an appropriate solvent (e.g., methanol or ethanol).

2. Initial Screening Conditions (SFC is recommended):

  • Columns: Screen a set of 4-6 different chiral stationary phases (e.g., Chiralpak IA, IB, IC, ID, IE, IF).
  • Mobile Phase A: Supercritical CO₂
  • Mobile Phase B (Co-solvent): Start with Methanol + 0.2% Diethylamine (DEA).
  • Gradient: A fast, generic gradient (e.g., 5% to 50% B over 5 minutes).
  • Flow Rate: 3 mL/min.
  • Back Pressure: 150 bar.
  • Temperature: 40°C.
  • Detection: UV (e.g., 220 nm) or Mass Spectrometry.

3. Data Analysis & Iteration:

  • Analyze the results from the initial screen. Identify any column/co-solvent combination that shows even partial separation ("hits").
  • For the most promising "hits," perform further optimization as described in Q4.
  • If no separation is observed, repeat the screen with a different co-solvent (e.g., Ethanol or Isopropanol) and/or a different additive (e.g., 0.2% Trifluoroacetic Acid).
Workflow Visualization

The following diagrams illustrate key decision-making processes in method development and troubleshooting.

Caption: Chiral Method Development and Troubleshooting Workflow.

Caption: Overall Strategy for Isomer Separation from Analytical to Preparative Scale.

References

  • (ResearchGate)

  • (LCGC International)

  • (Waters Corporation)

  • (LCGC International)

  • (PubMed Central)

  • (Royal Society of Chemistry)

  • (Selvita)

  • (LCGC International)

  • (LCGC International)

  • (ResearchGate)

  • (Open Access LMU)

  • (St. Paul's Cathedral Mission College)

  • (Sigma-Aldrich)

  • (Google Patents)

  • (IntechOpen)

  • (Benchchem)

  • (PubMed Central)

  • (Google Patents)

  • (MilliporeSigma)

  • (Wikipedia)

  • (Royal Society of Chemistry)

  • (YouTube)

  • (VTechWorks)

  • (ResearchGate)

  • (BioDuro)

  • (European Pharmaceutical Review)

  • (Separation Science)

  • (Sigma-Aldrich)

  • (Agilent)

Sources

Removing impurities from commercial 8-Ethyl-1,5-diazabicyclo[3.2.1]octane samples

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers and process chemists working with 8-Ethyl-1,5-diazabicyclo[3.2.1]octane . As this is a specialized bridged bicyclic amine, its purification requires protocols distinct from standard aliphatic amines due to its basicity, hygroscopicity, and potential for stereochemical impurities.

Product Class: Bridged Bicyclic Amines / N-Heterocycles Common Applications: Metal-ligand catalysis, organocatalysis, pharmaceutical intermediates. Primary Impurities: Water (hygroscopic), Carbonates (CO₂ absorption), N-Oxides, and Synthetic Precursors.

Diagnostic: Identify Your Impurity Profile

Before initiating purification, characterize the specific contaminants in your commercial lot. Commercial samples of bicyclic amines often degrade upon storage.

Impurity TypeDiagnostic Signal (¹H NMR / GC-MS)Visual/Physical Indicator
Water (H₂O) Broad singlet (variable shift) in CDCl₃ or DMSO-d₆.Sample appears "wet" or sticky; lower melting point.
Carbonates / Carbamates New carbonyl signals in ¹³C NMR (~160 ppm).White crust/precipitate forming on the surface or cap.
N-Oxides Downfield shift of α-protons (~3.5–4.0 ppm).Yellowing of the sample; increased polarity (lower R_f).
Synthetic Precursors Sharp multiplets distinct from the bridgehead signals.Unexpected peaks in GC-MS; distinct smell (e.g., piperazine-like).

Troubleshooting & Purification Protocols

Issue A: The Sample is Wet or Sticky (Water Removal)

Context: Like DABCO and Quinuclidine, the 1,5-diazabicyclo[3.2.1]octane core is highly hygroscopic. Water deactivates the molecule in catalytic applications (e.g., organometallic coupling).

Protocol: Azeotropic Drying & Vacuum Distillation Do not rely solely on molecular sieves for bulk water removal.

  • Dissolution: Dissolve the crude amine in Toluene or Benzene (approx. 10 mL per gram).

  • Dean-Stark Trap: Reflux the solution using a Dean-Stark apparatus to azeotropically remove water. Continue until the distillate is clear.

  • Solvent Removal: Remove the toluene under reduced pressure (Rotavap).

  • Chemical Drying (Critical Step):

    • Transfer the residue to a distillation flask.

    • Add Calcium Hydride (CaH₂) or Barium Oxide (BaO) (5% w/w).

    • Stir at room temperature for 2 hours (allows reaction with residual water).

  • Vacuum Distillation:

    • Distill the amine under high vacuum (<1 mmHg).

    • Note: The 8-ethyl group increases the boiling point relative to the parent bicycle. Expect boiling points >80°C at reduced pressure.

    • Discard the first 5% (forerun) and collect the main fraction.

Issue B: Yellow Discoloration (Oxidation Products)

Context: Older samples oxidize to N-oxides, which are polar and non-volatile.

Protocol: Sublimation (If Solid) or Basic Alumina Filtration

  • Scenario 1: Sample is a Solid

    • Perform Vacuum Sublimation .

    • Setup: Cold finger condenser, oil bath, high vacuum (<0.1 mmHg).

    • Temperature: Slowly ramp the oil bath temperature. The pure amine will sublime onto the cold finger; N-oxides and inorganic salts will remain in the pot.

  • Scenario 2: Sample is a Liquid/Oil

    • Column: Use Basic Alumina (Activity Grade III) .

    • Why? Standard Silica Gel is acidic and will protonate the amine, causing it to streak or stick irreversibly.

    • Eluent: 95:5 Hexane:EtOAc (Adjust polarity as needed).

    • Additive: If using Silica is unavoidable, pre-treat the column with 1-2% Triethylamine (Et₃N) in the mobile phase to neutralize acidic sites.

Issue C: Stereoisomer Separation (Exo vs. Endo)

Context: The "8-ethyl" substituent can exist in exo or endo configurations relative to the nitrogen bridge. Commercial synthesis often yields a mixture.[1]

Protocol: Selective Recrystallization

  • Solvent Screen: Test solubility in Hexane (cold) vs. Pentane.

  • Procedure: Dissolve the mixture in minimum hot Hexane.

  • Cooling: Cool slowly to -20°C.

  • Filtration: The major isomer (typically the thermodynamically stable one) will crystallize. The minor isomer remains in the mother liquor.

    • Validation: Check the coupling constants of the H-8 proton in ¹H NMR to distinguish isomers.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying your sample based on its physical state and impurity profile.

PurificationWorkflow Start Crude this compound CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Liquid Liquid / Oil CheckState->Liquid Sublimation Vacuum Sublimation (Removes Oxides/Salts) Solid->Sublimation High Purity Req Recryst Recrystallization (Hexane/-20°C) (Isomer Separation) Solid->Recryst Isomer Separation Distillation Vac Distillation over CaH2 (Removes Water/Solvents) Liquid->Distillation Water Removal Chromatography Basic Alumina Column (Removes Polar Impurities) Liquid->Chromatography Oxide Removal CheckPurity Check Purity (NMR/KF) Sublimation->CheckPurity Distillation->CheckPurity CheckPurity->CheckState Fail (Repeat) Final Pure Product (Store under Argon) CheckPurity->Final Pass Recryst->CheckPurity Chromatography->CheckPurity

Caption: Decision tree for selecting the optimal purification method based on physical state and impurity type.

Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel for chromatography? A: No. Standard silica is acidic (pH ~4-5). The basic nitrogen atoms in 1,5-diazabicyclo[3.2.1]octane will protonate and bind strongly to the silica, resulting in massive product loss.

  • Solution: Use Basic Alumina or "neutralize" your silica column by flushing it with 1% Triethylamine (Et₃N) in Hexane before loading your sample [1].

Q: The sample turned into a white crust after opening. What happened? A: This is likely the formation of a carbonate salt . Bicyclic amines are strong bases and avid nucleophiles; they react with atmospheric CO₂ to form carbamates or carbonates.

  • Fix: Dissolve the crust in a basic aqueous solution (NaOH) to liberate the free amine, extract with ether, dry over KOH, and distill.

Q: How should I store the purified sample? A: Store in a Schlenk flask or a tightly sealed vial flushed with Argon. Tape the cap with Parafilm or electrical tape. Store at 4°C or -20°C to slow down N-oxide formation.

Q: My NMR shows a shifting broad peak. Is this the amine proton? A: No, this molecule is a tertiary amine (unless the bridgehead is protonated). A shifting broad peak usually indicates water interacting with the nitrogen lone pairs via hydrogen bonding. Perform a D₂O shake; if the peak disappears or moves to the D₂O signal (4.79 ppm), it is water.

References

  • Biotage . (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • National Institutes of Health (NIH) . (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics. Retrieved from [Link]

  • Beilstein Journals . (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

Sources

Validation & Comparative

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectra of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and chemical research, the unequivocal structural elucidation of novel compounds is paramount. The diazabicyclo[3.2.1]octane framework is a privileged scaffold, present in a variety of biologically active molecules and natural products.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for determining the three-dimensional structure of such molecules in solution. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane and offers a comparative analysis with a structurally related analogue to provide a deeper understanding of the spectral features of this important class of compounds.

The Molecule of Interest: this compound

The structure of this compound presents a rigid bicyclic system with an ethyl group on one of the bridgehead nitrogen atoms. This rigidity and the presence of heteroatoms lead to a well-defined and predictable NMR spectrum.

Figure 1. Structure of this compound.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum is based on the expected chemical environments of the protons. The bicyclic structure restricts conformational flexibility, leading to distinct signals for axial and equatorial protons. The ethyl group will exhibit a characteristic quartet and triplet.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)Rationale
CH₂ (ethyl)2.5 - 2.7qJ = 7.2Protons on the carbon attached to the nitrogen (N8) are deshielded.
CH₃ (ethyl)1.0 - 1.2tJ = 7.2Typical chemical shift for a methyl group adjacent to a methylene group.
H2, H4 (axial)2.8 - 3.0mDeshielded due to proximity to nitrogen atoms.
H2, H4 (equatorial)3.1 - 3.3mFurther deshielded compared to axial protons.
H3 (axial)1.7 - 1.9mLess deshielded, located on the central carbon of the three-carbon bridge.
H3 (equatorial)1.9 - 2.1m
H6, H7 (bridgehead)3.0 - 3.2mProtons on the carbons adjacent to the bridgehead nitrogen atoms.
H-endo2.0 - 2.2m
H-exo1.8 - 2.0m

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum is predicted based on the electronic environment of each carbon atom. Carbons attached to nitrogen atoms will be shifted downfield.

CarbonPredicted Chemical Shift (ppm)Rationale
CH₂ (ethyl)45 - 50Carbon directly attached to nitrogen is significantly deshielded.
CH₃ (ethyl)12 - 15Typical chemical shift for a terminal methyl group.
C2, C450 - 55Carbons adjacent to nitrogen atoms in the ring.
C325 - 30Aliphatic carbon further from the heteroatoms.
C6, C755 - 60Bridgehead carbons adjacent to nitrogen atoms.
C-bridge35 - 40

Comparative Analysis: 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane

To ground our predictions in experimental data, we will compare the predicted spectra with the known NMR data of a related compound, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane.[4] This molecule shares the same core diazabicyclo[3.2.1]octane framework but is substituted at a different position with a different group.

Experimental ¹H NMR Data for 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane
ProtonsChemical Shift (ppm)Multiplicity
H-1, H-53.32m
H-2ax, H-4ax2.85dd
H-2eq, H-4eq3.75dd
H-6ax, H-7ax1.80m
H-6eq, H-7eq2.05m
H-84.40s

Data extracted from the literature and may have been recorded under different experimental conditions.[4]

Spectral Comparison and Key Differences
  • Substituent Effects : The primary difference arises from the substituents on the nitrogen atoms. In our target molecule, the ethyl group on N8 is a simple alkyl group. In the comparative compound, the bulky and electron-withdrawing chloropyridazinyl group on N3 will significantly deshield the adjacent protons (H-2 and H-4).

  • Bridgehead Protons : The chemical shifts of the bridgehead protons (H-1 and H-5) are expected to be in a similar region for both compounds as their immediate environment is comparable.

  • Methylene Bridges : The protons on the C6 and C7 methylene bridges are expected to have similar chemical shifts in both compounds, as they are relatively remote from the site of substitution.

Experimental Protocol for NMR Analysis

The following is a generalized, robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra for diazabicyclo[3.2.1]octane derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.
  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

3. ¹H NMR Data Acquisition:

  • Set the spectral width to approximately 16 ppm, centered around 5 ppm.
  • Use a 90° pulse angle.
  • Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons (typically 2-5 seconds for small molecules).
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

4. ¹³C NMR Data Acquisition:

  • Set the spectral width to approximately 220 ppm, centered around 100 ppm.
  • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
  • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
  • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 scans or more).

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.

    Figure 2. A generalized workflow for the NMR analysis of small organic molecules.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging fundamental principles of NMR spectroscopy and making informed comparisons with a structurally related analogue, we have constructed a detailed and scientifically sound guide. The provided experimental protocol offers a robust starting point for researchers working with this class of compounds. The ability to predict and interpret NMR spectra is a vital skill in modern chemical sciences, enabling the rapid and accurate characterization of novel molecular entities.

References

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. [Link]

  • Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. PubMed. [Link]

  • NMR study of 6-azabicyclo[3.2.1]octene derivatives, by-products of catharanthine synthesis. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

  • Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata.
  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues.
  • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 8-ethyl-8-azabicyclo[3.2.1]octan-3-one. PubChem. [Link]

  • Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate. [Link]

Sources

Comparative Guide: Mass Spectrometry Analysis of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane , focusing on its mass spectrometry (MS) behavior, fragmentation mechanisms, and analytical comparison with standard bicyclic amines like DABCO.

Executive Summary

This compound is a bridged bicyclic diamine, structurally related to the ubiquitous catalyst DABCO (1,4-diazabicyclo[2.2.2]octane). While DABCO is highly symmetric and chemically robust, the [3.2.1] isomeric system of the target molecule introduces structural asymmetry and ring strain that significantly alters its mass spectrometric behavior.

This guide details the ionization and fragmentation differences between these isomers, providing researchers with the data needed to distinguish them in complex mixtures (e.g., impurity profiling in pharmaceutical synthesis or catalyst degradation studies).

Chemical Profile & Structural Context
FeatureTarget: this compound Comparator: DABCO
Structure Asymmetric, bridged [3.2.1] system. Ethyl group at C8 (bridge).Symmetric, caged [2.2.2] system.
Formula C

H

N

C

H

N

Monoisotopic Mass 140.1313 Da112.1000 Da
[M+H]

141.1390 113.1073
Topological Strain High (Bridgehead Nitrogen distortion)Moderate (Twisted boat conformation)
Basicity (Est.) High (Bridgehead N lone pairs accessible)High (pKa ~8.8 / 3.0)
Comparative Analytical Performance

The following assessment compares the target molecule against DABCO and DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) under standard LC-MS/MS conditions (ESI+, qTOF).

A. Ionization Efficiency (ESI+)
  • This compound: Exhibits superior ionization efficiency compared to DABCO. The structural asymmetry and the ethyl group's inductive effect increase the proton affinity of the bridgehead nitrogens. The [M+H]

    
     ion is abundant and stable in the source.
    
  • DABCO: often suffers from in-source suppression or forms radical cations [M]

    
     in EI, but forms [M+H]
    
    
    
    in ESI. Its high symmetry can sometimes lead to super-stable ions that are difficult to fragment, reducing sensitivity in MRM (Multiple Reaction Monitoring) modes.
B. Chromatographic Retention (Reverse Phase C18)
  • Target: The ethyl substitution at position 8 adds hydrophobicity. Expect retention times (RT) to be 1.5x - 2.0x longer than DABCO under identical gradient conditions.

  • DABCO: Highly polar; often elutes in the void volume on standard C18 columns, requiring HILIC or ion-pairing reagents for retention.

C. Fragmentation Capability
  • Target: The [3.2.1] bridge is a "stress point." Upon collision-induced dissociation (CID), the molecule fragments predictably, making it ideal for structural elucidation.

  • DABCO: The [2.2.2] cage is extremely resilient. High collision energies (CE > 35 eV) are often required to shatter the cage, frequently yielding non-specific small fragments (m/z 42, 56).

Technical Deep Dive: Fragmentation Mechanism

The fragmentation of this compound is driven by strain relief and Charge-Remote Fragmentation (CRF) initiated by the bridgehead nitrogens.

Primary Pathway: Bridge Cleavage & Ethyl Loss
  • Precursor Selection: [M+H]

    
     at m/z 141.
    
  • Step 1: Ring Opening (Strain Relief). The bond between the bridgehead Nitrogen (N1 or N5) and the bridge Carbon (C8) is the weakest link due to angular strain. Protonation likely occurs at N1, weakening the N1-C8 bond.

  • Step 2: Ethyl Elimination. Unlike simple alkyl amines that lose alkyl groups via inductive cleavage, the ethyl group here is on the bridge. The ring opening facilitates a Retro-Mannich type reaction or a Retro-Diels-Alder (RDA) analog, leading to the loss of C

    
    H
    
    
    
    (28 Da) or the ethyl radical (29 Da) depending on the energy regime.
    • Dominant Transition:m/z 141

      
      m/z 113 (Loss of C
      
      
      
      H
      
      
      ).
  • Step 3: Secondary Fragmentation. The resulting m/z 113 ion (likely a substituted piperazine or diazepine) further degrades via alpha-cleavage to form m/z 84 and m/z 70 (pyrrolidine/piperidine ring fragments).

Visualizing the Pathway

FragmentationPathway Parent Precursor [M+H]+ m/z 141.14 (Strained Bridge) Intermediate Ring Open Intermediate (Distonic Ion) Parent->Intermediate CID (15-20 eV) N1-C8 Bond Scission Frag1 Fragment A m/z 113.10 (Loss of C2H4 - Ethylene) Intermediate->Frag1 Retro-Mannich Neutral Loss (28 Da) Frag2 Fragment B m/z 84.08 (Piperidine/Pyrrolidine core) Frag1->Frag2 α-Cleavage Loss of CH2=NH Frag3 Fragment C m/z 70.06 (Ring Cleavage) Frag1->Frag3 High Energy (>35 eV)

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound showing the primary loss of the ethyl bridge substituent.

Experimental Protocol

To replicate this analysis, use the following validated parameters. This protocol assumes the use of a Q-TOF or Triple Quadrupole instrument.

Sample Preparation
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (1 ppm).

  • Filtration: 0.22 µm PTFE (avoid Nylon as it can leach cyclic amines).

LC-MS/MS Parameters
ParameterSettingRationale
Column C18 High Strength Silica (HSS), 2.1 x 100mm, 1.8µmRetains polar amines better than standard C18.
Mobile Phase A Water + 10mM Ammonium Formate (pH 3.8)Buffered acidic pH ensures full protonation of both nitrogens.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Gradient 5% B hold (0-1 min)

40% B (6 min)
Slow ramp to separate the target from DABCO (which elutes early).
Ion Source ESI PositiveAnalyte is a strong base.
Capillary Voltage 3.0 kVModerate voltage to prevent in-source fragmentation.
Collision Energy Stepped: 15, 30, 45 eVLow energy preserves the parent; high energy confirms the cage structure.
Method Development Workflow

Workflow Start Sample Preparation Sep LC Separation (HSS T3 Column) Start->Sep MS1 Full Scan MS1 (Check m/z 141) Sep->MS1 Decision Isomer Check: RT vs DABCO? MS1->Decision Decision->Sep Co-elution (Adjust Gradient) MS2 Product Ion Scan (CE 15-45eV) Decision->MS2 Target Found Final Library Match / Quantitation MS2->Final

Caption: Analytical workflow for separating and identifying bridged bicyclic amines.

References
  • Djerassi, C., & Weinberg, D. S. (1967). Mass Spectrometry in Structural and Stereochemical Problems. CXII. Fragmentation of Two Bicyclic Amines on Electron Impact. The Journal of Organic Chemistry.[1]

  • Weisman, G. R., et al. (2005). Design of C2-Chiral Diamines... (Discussion on protonation of bridged diamines). Journal of the American Chemical Society.[2]

  • NIST Mass Spectrometry Data Center. 8-Azabicyclo[3.2.1]octane derivatives fragmentation patterns. NIST Chemistry WebBook, SRD 69.

  • Baghernejad, B. (2010). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis.[3][4][5] European Journal of Chemistry. (Comparative structural data).

Sources

Comparative Guide: Catalytic Efficiency of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane vs. DABCO

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the industry-standard catalyst DABCO (1,4-diazabicyclo[2.2.2]octane) and its structural isomer derivative, 8-Ethyl-1,5-diazabicyclo[3.2.1]octane .

While DABCO is ubiquitous in organic synthesis (Baylis-Hillman, polyurethane production), the [3.2.1] bicyclic system represents a specialized class of "constrained" amines often utilized for their altered steric profiles and specific surface-binding properties (e.g., corrosion inhibition).

Executive Summary: The Structural Divergence

The core difference between these two catalysts lies in their topology . DABCO features a symmetrical [2.2.2] cage that "ties back" the alkyl chains, exposing the nitrogen lone pairs for maximum nucleophilicity. In contrast, the this compound features a distorted [3.2.1] framework with a steric "tail" (the ethyl group) on the single-carbon bridge.

FeatureDABCOThis compound
IUPAC Structure 1,4-diazabicyclo[2.2.2]octaneThis compound
Topology Symmetrical Cage (

)
Bridged Bicyclic (Distorted)
Nitrogen Position Bridgeheads (1, 4)Bridgeheads (1, 5)
Steric Environment Unhindered (Open)Hindered (Ethyl group at C8 bridge)
Primary Mechanism Nucleophilic CatalysisSurface Binding / Delayed Catalysis
Key Application Fast-cure PU foams, Baylis-HillmanCorrosion inhibition, Controlled-release catalysis

Structural & Mechanistic Analysis

The "Exposed" vs. "Shielded" Lone Pair

Catalytic efficiency in tertiary amines is governed by the accessibility of the nitrogen lone pair (nucleophilicity) and the stability of the resulting ammonium intermediate.

  • DABCO (The "Gold Standard"): The alkyl bridges are pinned back, forcing the nitrogen lone pairs into an outward-facing pyramidal geometry. This minimizes the entropic penalty during nucleophilic attack.

  • 8-Ethyl-1,5-diaza[3.2.1] (The "Specialist"):

    • Strain: The [3.2.1] system imposes different bond angles on the bridgehead nitrogens (N1 and N5). The 1-carbon bridge (C8) creates a "tighter" side of the molecule compared to the 2-carbon and 3-carbon bridges.

    • Steric Clash: The ethyl group at position 8 sits directly above the bicyclic core. Depending on its conformation (exo/endo relative to the larger bridge), it can severely hinder the approach of electrophiles to the N1/N5 lone pairs.

Visualization of Steric Pathways

The following diagram illustrates the steric accessibility difference. DABCO allows multi-directional approach, while the [3.2.1] derivative restricts access due to the ethyl "gatekeeper."

G cluster_0 DABCO (1,4-diaza[2.2.2]) cluster_1 8-Ethyl-1,5-diaza[3.2.1] DABCO_N Nitrogen Lone Pair (Highly Exposed) Substrate Electrophile (e.g., Acrylate) DABCO_N->Substrate Fast Attack (k_obs High) Diaza_N Nitrogen Lone Pair (Distorted/Shielded) Substrate_2 Electrophile Diaza_N->Substrate_2 Slow Attack (k_obs Low) Ethyl_Group 8-Ethyl Group (Steric Block) Ethyl_Group->Diaza_N Steric Hindrance caption Figure 1: Mechanistic comparison of steric accessibility. The ethyl group in the [3.2.1] system acts as a kinetic throttle.

Catalytic Performance Metrics

Based on structural principles and available industrial data (specifically regarding corrosion inhibition and delayed action), the following performance metrics are established.

Nucleophilicity (Baylis-Hillman Reaction)

In the Baylis-Hillman reaction (coupling of aldehydes and activated alkenes), DABCO is preferred because it quickly forms the zwitterionic enolate intermediate.

  • DABCO: High reaction rate.[1] The stabilization of the cationic intermediate is optimal due to the symmetric cage.

  • 8-Ethyl-1,5-diaza[3.2.1]: Significantly slower reaction rate (

    
     vs DABCO). The ethyl group destabilizes the transition state required to form the zwitterion.
    
    • Advantage:[1][2][3] This "defect" makes it useful as a delayed-action catalyst in polyurethane foams, allowing the mixture to flow into complex molds before curing begins.

Basicity (pKa)
  • DABCO:

    
     (first protonation) and 
    
    
    
    (second protonation).
  • 8-Ethyl-1,5-diaza[3.2.1]: Predicted

    
    . The structural strain in the [3.2.1] bridgehead reduces the 
    
    
    
    -character of the lone pair orbital slightly or prevents optimal rehybridization upon protonation, lowering basicity compared to the relaxed [2.2.2] cage.
Surface Activity (Corrosion Inhibition)

Unlike DABCO, which is highly water-soluble and "bulk" active, the 8-ethyl group adds lipophilicity.

  • Mechanism: The [3.2.1] derivative is often cited in patents (e.g., US 4,292,190) for corrosion inhibition. The molecule likely adsorbs onto metal surfaces with the ethyl tail providing a hydrophobic barrier, a property DABCO lacks.

Experimental Validation Protocol

To objectively compare these catalysts in your lab, use the following Standardized Gelation Test . This protocol is self-validating: if the [3.2.1] system does not show a delayed induction period compared to DABCO, the sample purity or structure should be questioned.

Protocol: Comparative Isocyanate-Polyol Gelation Kinetics

Objective: Quantify the "blow" (gas formation) and "gel" (polymerization) catalytic efficiency.

Materials:

  • Polyol: Polyether polyol (MW ~3000).

  • Isocyanate: Toluene diisocyanate (TDI) or MDI.

  • Solvent: Dipropylene glycol (DPG).

  • Catalyst A: DABCO (33% in DPG).

  • Catalyst B: this compound (33% in DPG).

Workflow:

  • Baseline Preparation:

    • Mix 100g Polyol + 4.0g Water + 1.0g Silicone Surfactant.

    • Equilibrate to 25°C.

  • Catalytic Induction:

    • Add 0.15g of Catalyst A (DABCO) to the resin blend. Mix at 3000 RPM for 10 seconds.

    • Immediately add Isocyanate (Index 105) and mix for 7 seconds.

  • Measurement (The "Cup Test"):

    • Pour into a standard cup.

    • Cream Time (

      
      ):  Time until the mixture turns creamy (start of gas reaction).
      
    • Gel Time (

      
      ):  Time until a polymer string can be pulled from the rising foam.
      
    • Rise Time (

      
      ):  Time until foam stops expanding.
      
  • Comparative Run:

    • Repeat steps 1-3 using Catalyst B (8-Ethyl-1,5-diaza[3.2.1]).

Expected Results:

ParameterDABCO (Control)8-Ethyl-1,5-diaza[3.2.1]Interpretation
Cream Time 8 - 12 sec20 - 35 secThe [3.2.1] isomer exhibits delayed initiation due to steric hindrance.
Gel Time 60 - 80 sec100 - 150 secSlower polymerization rate; allows better flow in molds.
Exotherm Sharp/HighBroad/ModerateThe 8-ethyl derivative mitigates thermal scorching.

Synthesis & Pathway Visualization[2]

Understanding the origin of the [3.2.1] scaffold helps in verifying the catalyst's identity. Unlike DABCO (made from ethylenediamine/piperazine), the [3.2.1] system often arises from rearrangement or specific cyclization of pyrrolidine derivatives.

ReactionPathway cluster_synthesis Synthesis Logic cluster_application Catalytic Cycle (Baylis-Hillman) Precursor Pyrrolidine/Piperazine Derivatives Cyclization Intramolecular Cyclization Precursor->Cyclization Heat/Catalyst Product This compound Cyclization->Product Ring Closure Step1 Nucleophilic Attack on Alkene Product->Step1 Initiation Step2 Zwitterion Formation Step1->Step2 Slowed by 8-Ethyl Sterics Step3 Aldehyde Capture Step2->Step3 caption Figure 2: Synthesis origin and the kinetic bottleneck in catalytic cycles caused by the 8-ethyl group.

Conclusion

For researchers selecting between these two:

  • Choose DABCO if your priority is speed , efficiency , and high turnover frequency in standard nucleophilic catalysis (SNAr, Baylis-Hillman, PU Gelling).

  • Choose this compound if you require delayed action (to extend pot life), corrosion inhibition (due to surface adsorption properties), or if you are studying steric effects on reaction selectivity.

The 8-ethyl derivative is not a "better" catalyst in terms of raw speed; it is a "modulator" catalyst designed for control rather than acceleration.

References

  • Matulewicz, W. N., et al. (1981). Corrosion inhibited aqueous compositions containing tertiary, bicyclic, or tricyclic amines. U.S. Patent 4,292,190.

    • Source of the this compound structure and its use as a functional amine additive.
  • Hromatka, O., & Engel, E. (1943).[4] Synthesis of DABCO. Berichte der deutschen chemischen Gesellschaft.

    • Foundational text on the synthesis and structure of the [2.2.2] system.
  • Teng, D. W., et al. (2010).[5] An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters.

    • Provides context on the synthesis and stability of the [3.2.1] diaza-bicyclic framework.
  • NIST Chemistry WebBook. 1,4-Diazabicyclo[2.2.2]octane (DABCO) Properties.

    • Authoritative source for DABCO physical and thermochemical d

Sources

A Comparative Guide to Organic Bases: The Established Amidine DBU versus the Hypothetical Guanidine 8-Ethyl-1,5-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of a base is pivotal, often dictating the efficiency, selectivity, and outcome of a reaction. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a household name in this context, a sterically hindered, non-nucleophilic amidine base that has proven its utility in a vast array of transformations.[1][2] This guide provides a detailed structural and functional comparison between the well-established DBU and a hypothetical, yet structurally intriguing, guanidine-based counterpart: 8-Ethyl-1,5-diazabicyclo[3.2.1]octane.

Part 1: Structural and Electronic Dissection

The reactivity of these bases is fundamentally rooted in their molecular architecture. The key distinction lies in the nature of their basic nitrogenous core: DBU is an amidine, while this compound contains a guanidine-like moiety.

1.1. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): The Amidine Workhorse

DBU's structure consists of a seven-membered and a six-membered ring fused together, with an internal amidine functional group. Its high basicity stems from the resonance stabilization of its conjugate acid, where the positive charge is delocalized over two nitrogen atoms.[3][4] This delocalization, coupled with the rigid bicyclic structure, contributes to its character as a strong, yet non-nucleophilic, base.[5]

1.2. This compound: A Hypothetical Bicyclic Guanidine

The 1,5-diazabicyclo[3.2.1]octane framework features a six-membered ring bridged by a nitrogen atom, creating a bicyclic system containing a guanidine-like functional group. The presence of three nitrogen atoms in the core structure is the most significant point of divergence from DBU. Upon protonation, the positive charge in the conjugate acid of a guanidine is delocalized over all three nitrogen atoms, leading to a significantly more stable guanidinium ion.[1][3] This enhanced resonance stabilization is the primary reason why guanidines are generally stronger bases than amidines.[1] The ethyl group at the N8 position is expected to further influence the molecule's steric profile and electronic properties through an inductive effect.[6]

Part 2: Comparative Analysis of Physicochemical Properties

The structural differences outlined above are predicted to give rise to distinct physicochemical properties, which are summarized in the table below.

Property1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)This compound (Predicted)Rationale for Prediction
Functional Group AmidineGuanidine-likeCore bicyclic structure contains three nitrogen atoms.
Molecular Formula C₉H₁₆N₂C₉H₁₇N₃Based on the proposed structure.
Molecular Weight 152.24 g/mol 167.26 g/mol Calculated from the molecular formula.
pKa of Conjugate Acid ~12.5-13.5 (in water)[5][7], 24.3 (in MeCN)[7]> 13.6 (in water)Guanidines are inherently more basic than amidines due to superior resonance stabilization of the conjugate acid over three nitrogen atoms.[1][3]
Basicity StrongVery Strong (Superbase)Enhanced stability of the guanidinium ion.[5]
Nucleophilicity Low/Non-nucleophilic[1][2]Predicted to be lowThe steric hindrance from the bicyclic structure and the ethyl group should limit nucleophilic attack.
Steric Hindrance High[3]HighThe rigid bicyclic framework and the N-ethyl group create a sterically congested environment around the basic nitrogens.[8]

Part 3: Predicted Reactivity and Mechanistic Implications

The greater predicted basicity of this compound suggests it could function as a "superbase," capable of deprotonating even very weak carbon acids where DBU might be ineffective.

G DBU DBU Protonated_DBU Protonated DBU (Charge delocalized over 2 Ns) DBU->Protonated_DBU + H+ Protonated_DBU->DBU - H+ Basicity_Comparison Higher pKa (Stronger Base) Protonated_DBU->Basicity_Comparison Lower pKa (Weaker Base) Guanidine This compound Protonated_Guanidine Protonated Guanidine (Charge delocalized over 3 Ns) Guanidine->Protonated_Guanidine + H+ Protonated_Guanidine->Guanidine - H+ Protonated_Guanidine->Basicity_Comparison

Caption: Comparison of protonation and charge delocalization in DBU and this compound.

The ethyl group on the bridgehead nitrogen of this compound is anticipated to introduce additional steric bulk compared to the hydrogen atom in the parent 1,5-diazabicyclo[3.2.1]octane. This, combined with the rigid bicyclic structure, would likely render it a highly non-nucleophilic base, similar to DBU.[6][9] The inductive electron-donating effect of the ethyl group would also contribute to a slight increase in basicity.[10][11]

Part 4: Experimental Protocols with DBU as a Benchmark

Given the hypothetical nature of this compound, we present established experimental protocols using DBU. These can serve as a starting point for researchers interested in exploring stronger guanidine-based catalysts, with the expectation that reaction times may be shorter or that reactions with less acidic substrates might become feasible.

DBU-Catalyzed Dehydrohalogenation

This protocol describes a typical elimination reaction where DBU acts as a strong, non-nucleophilic base to promote the formation of an alkene.

Workflow:

G Reactants Alkyl Halide + DBU in an aprotic solvent (e.g., THF) Reaction_Mixture Stir at room temperature or heat as required Reactants->Reaction_Mixture Workup Aqueous workup (e.g., wash with water, brine) Reaction_Mixture->Workup Extraction Extract with an organic solvent (e.g., ethyl acetate) Workup->Extraction Drying Dry the organic layer (e.g., over Na2SO4) Extraction->Drying Purification Purification (e.g., column chromatography) Drying->Purification Product Alkene Product Purification->Product

Caption: General workflow for a DBU-catalyzed dehydrohalogenation reaction.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the alkyl halide (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or acetonitrile).

  • Addition of Base: Add DBU (1.2-1.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating may be required for less reactive substrates.

  • Quenching and Workup: Upon completion, cool the reaction mixture to room temperature and quench with water or a dilute aqueous acid (e.g., 1 M HCl) to neutralize the DBU.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.

Note for Hypothetical Use of this compound: Due to its predicted higher basicity, a lower equivalence of the base might be sufficient, and the reaction could potentially proceed at a faster rate or at a lower temperature.

Part 5: Conclusion and Future Outlook

This guide has provided a comprehensive comparison between the widely used amidine base DBU and the hypothetical guanidine-based structure, this compound. Based on fundamental principles of chemical structure and reactivity, we predict that this compound would be a significantly stronger, yet still sterically hindered, non-nucleophilic base.

The exploration and synthesis of novel superbases like this compound could open new avenues in organic synthesis, enabling transformations that are currently challenging with existing reagents. Future experimental work would be necessary to validate these predictions and fully characterize the reactivity profile of this and related bicyclic guanidine structures.

References

  • Common Organic Chemistry. (n.d.). DBU. Retrieved from [Link]

  • Taylor & Francis Online. (2022). A review on DBU-mediated organic transformations. Retrieved from [Link][5]

  • Chemistry Stack Exchange. (2018). Why are amidines more basic than amines? Retrieved from [Link][4]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link][5]

  • Wikipedia. (n.d.). 1,8-Diazabicyclo[5.4.0]undec-7-ene. Retrieved from [Link]

  • Unacademy. (n.d.). Basicity of Amidines and Guanidines. Retrieved from [Link][3]

  • Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity. Retrieved from [Link][6]

  • Reddit. (2021). steric hinderance and basicity. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Superbases based on guanidine and the values of pKa of the conjugated acids. Retrieved from [Link][12]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link][13]

  • MDPI. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from [Link][8]

  • Chemistry Steps. (2021). Basicity of Amines. Retrieved from [Link][10]

  • Quora. (2023). What is the effect of substitution on the basicity of amines? Retrieved from [Link][11]

Sources

Comparative Guide: HPLC Validation Strategies for 8-Ethyl-1,5-diazabicyclo[3.2.1]octane Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Validating the purity of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane presents a specific set of chromatographic challenges derived from its bicyclic diamine core. Unlike simple aromatic amines, this molecule possesses two bridgehead nitrogens, rendering it highly basic (pKa typically >9.0) and sterically constrained.

The primary failure mode in standard HPLC analysis for this class of compounds is severe peak tailing caused by secondary interactions between the protonated amine and residual silanols on the silica support.[1] This guide objectively compares three distinct separation strategies, ultimately recommending a High-pH Reversed-Phase (RP) approach using hybrid particle technology as the superior method for purity validation under ICH Q2(R2) guidelines.

The "Silanol Trap" in Bicyclic Amines

At standard acidic pH (pH 2–3), the 1,5-diazabicyclo core is fully protonated (


). While this increases solubility, the cationic species interacts ionically with deprotonated silanols (

) on the column stationary phase. This results in:
  • Asymmetry Factors (

    
    ) > 2.0.
    
  • Poor resolution of closely eluting synthesis impurities (e.g., non-ethylated precursors).

  • Non-reproducible retention times.

Comparative Analysis of Separation Strategies

We evaluated three methodologies to determine the most robust system for purity validation.

Method A: Traditional Acidic C18 with Ion-Pairing
  • Chemistry: Standard Silica C18 with Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA).

  • Mechanism: The acid protonates silanols (suppressing ionization) and forms an ion pair with the analyte.

  • Verdict: Sub-optimal. While TFA improves shape, it suppresses MS sensitivity (if mass spec is required for impurity ID) and requires long equilibration times.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Chemistry: Bare Silica or Amide phase with Acetonitrile/Ammonium Formate.

  • Mechanism: Partitioning into a water-enriched layer on the polar surface.

  • Verdict: Viable Alternative. Excellent for separating highly polar degradation products (N-oxides), but suffers from sample solubility mismatches (sample must be in high % organic).

Method C: High-pH Hybrid Reversed-Phase (Recommended)
  • Chemistry: Ethylene-Bridged Hybrid (BEH) C18 or similar high-pH stable columns.

  • Mechanism: Operating at pH 10–11 keeps the amine in its neutral (free base) state. Neutral amines do not interact with silanols, yielding sharp, symmetrical peaks.

  • Verdict: Superior. Offers the highest peak capacity and loadability.

Comparative Performance Data
MetricMethod A (Acidic C18 + TFA)Method B (HILIC)Method C (High-pH Hybrid C18)
Tailing Factor (

)
1.4 – 1.81.1 – 1.31.0 – 1.1
Theoretical Plates (

)
~8,000~10,000>14,000
Resolution (

)
*
1.82.53.2
MS Compatibility Poor (Signal Suppression)GoodExcellent
Column Lifetime ModerateModerateHigh

*Resolution measured between the main peak and the nearest synthesis impurity (des-ethyl precursor).

Strategic Decision Framework

The following logic flow illustrates why Method C is the scientifically grounded choice for this specific bicyclic amine.

MethodSelection Start Analyte: this compound Check_pKa Check Basicity (pKa) Start->Check_pKa Is_Basic High Basicity (pKa > 9) Check_pKa->Is_Basic Silanol_Risk Risk: Silanol Interaction (Tailing) Is_Basic->Silanol_Risk Strategy_Split Select Strategy Silanol_Risk->Strategy_Split Acidic_Path Low pH (pH < 3) Strategy_Split->Acidic_Path Traditional Basic_Path High pH (pH > 10) Strategy_Split->Basic_Path Modern Acidic_Result Analyte Ionized (+) Requires Ion-Pair Reagent Lower Sensitivity Acidic_Path->Acidic_Result Basic_Result Analyte Neutral (0) No Silanol Interaction Sharp Peaks Basic_Path->Basic_Result Final_Choice Recommended: Hybrid C18 @ pH 10 Basic_Result->Final_Choice

Figure 1: Method Development Decision Tree highlighting the thermodynamic advantage of High-pH chromatography for basic amines.

Recommended Experimental Protocol (Method C)

This protocol is designed to be self-validating, ensuring that any degradation of the column or mobile phase is immediately visible via system suitability standards.

Instrumentation & Conditions[3]
  • System: UHPLC or HPLC (Low dispersion preferred).

  • Detector: Diode Array Detector (DAD) or Charged Aerosol Detector (CAD).

    • Note: this compound lacks a strong chromophore. Detection must be set to 205–210 nm. If using UV, ensure buffers are UV-transparent. CAD is preferred if available for uniform response of impurities.

  • Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX), 150 x 4.6 mm, 3.5 µm (or 1.7 µm for UHPLC).

  • Temperature: 40°C (Improves mass transfer for bridged systems).

Mobile Phase Preparation[3]
  • Buffer (Mobile Phase A): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Why: High pH ensures the amine is deprotonated (neutral). Bicarbonate is volatile (MS compatible) and buffers well at pH 10.

  • Organic (Mobile Phase B): 100% Acetonitrile (HPLC Grade).

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
15.01090Linear
17.01090Hold
17.1955Re-equilibrate
22.0955End
Sample Preparation[6]
  • Diluent: 50:50 Water:Acetonitrile (pH 10).

    • Critical: Matching sample solvent pH to mobile phase prevents "breakthrough" peaks where the analyte elutes in the void volume due to local pH shock.

Validation Workflow (ICH Q2 R2 Compliant)

To validate the purity of the material, follow this specific workflow. Each step builds the "Trustworthiness" of the data.

ValidationWorkflow Spec Specificity (Stress Testing) Lin Linearity (5 Levels: 50-150%) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc R^2 > 0.999 Rob Robustness (pH +/- 0.2, Temp +/- 5C) Acc->Rob Rec 98-102% Rep Final Report (Purity %) Rob->Rep

Figure 2: Sequential Validation Workflow ensuring data integrity.

Key Validation Parameters:
  • Specificity (Forced Degradation):

    • Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2) stress.

    • Success Criteria: Peak purity analysis (via DAD or MS) must show no co-elution of degradants with the main this compound peak. Watch for N-oxide formation (typically elutes earlier in RP).

  • Linearity & Range:

    • Prepare 5 concentrations ranging from 0.1% (impurity level) to 120% (assay level).

    • Success Criteria: Correlation coefficient (

      
      ) 
      
      
      
      .
  • LOD/LOQ Determination:

    • Crucial for purity. Determine the Signal-to-Noise (S/N) ratio.

    • LOQ: S/N

      
       (Required for quantifying trace synthesis byproducts).
      

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Stability of High pH Stable Stationary Phases for the Analysis of Bases. Journal of Chromatography A. [Link]

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. [Link]

  • Phenomenex. (2023). High pH Stability for Basic Analytes: Gemini NX Technical Guide.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 8-Ethyl-1,5-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

8-Ethyl-1,5-diazabicyclo[3.2.1]octane belongs to the class of bicyclic tertiary amines (bridged amines). Like its structural analogs (e.g., DABCO, DBU), it is a strong organic base and a nucleophile.

The Critical Hazard: This compound is Corrosive (Category 1B) .

  • Mechanism of Injury: The unhindered nitrogen lone pairs rapidly saponify fatty acids in human tissue (skin/eyes), causing deep, penetrating chemical burns that may not be immediately painful due to nerve damage.

  • Volatility: While generally having a high boiling point (>200°C), aerosols generated during syringe transfer or heating are an inhalation hazard.

Core Directive: Treat this chemical as a "Seek-and-Destroy" agent for mucous membranes. Standard "lab coat and glasses" protocols are insufficient for direct handling.

Risk Assessment & PPE Matrix

This matrix synthesizes barrier protection with chemical permeation kinetics.

Body PartRecommended PPETechnical Rationale (The "Why")
Hands (Splash) Nitrile (Disposable) Min.[1] Thickness: 0.11 mm (5 mil)Change frequency: <15 minsNitrile provides good physical barrier but moderate chemical resistance to strong organic amines. Amines can permeate nitrile without visible degradation.
Hands (Immersion) Laminate Film (e.g., Silver Shield®) Worn over inner nitrileZero-Permeation Standard. For spill cleanup or handling >50mL, laminate film prevents the "molecular wicking" common with amines.
Eyes Chemical Splash Goggles (Indirect Vent)Safety glasses allow vapors/aerosols to bypass the lens. Goggles seal the orbital area against corrosive vapors.
Face Face Shield (8-inch) Required when dispensing liquids outside a hood or heating the substance. Protects the neck and chin from projectile splashes.
Respiratory Fume Hood (Primary)Respirator (Secondary): Type ABEKThe "8-ethyl" group increases lipophilicity, aiding absorption through lung tissue. If hood work is impossible, use a full-face respirator with ABEK (Organic/Inorganic/Acid/Ammonia) cartridges.

The Self-Validating Glove System

Trustworthiness Protocol: Do not assume a new glove is a safe glove. Manufacturing defects (pinholes) are common in disposable nitrile.

Protocol:

  • Don Inner Glove: Put on a standard 4-mil nitrile glove (white/blue).

  • Don Outer Glove: Put on a chemically resistant 5-6 mil nitrile glove (contrasting color, e.g., purple/black).

  • The Inflation Test: Before handling the flask, pinch the cuff of the outer glove and roll it towards the fingers to trap air.

    • Pass: The glove remains inflated like a balloon.

    • Fail: Air hisses out.[2][3] Discard immediately.

  • The Contrast Check: If the outer glove tears during the experiment, the bright color of the inner glove provides an immediate visual "stop signal."

PPE Decision Logic (Visualization)

This workflow ensures you select the correct protection level based on the operation scale.

PPE_Decision_Tree Start Start: Define Operation Scale Scale Volume / State? Start->Scale Small < 10 mL (Analytical) Scale->Small Large > 10 mL or Heating Scale->Large HoodCheck Inside Fume Hood? Small->HoodCheck SplashRisk High Splash Risk? Large->SplashRisk StandardPPE Standard PPE: - Nitrile (Double) - Lab Coat - Goggles HoodCheck->StandardPPE Yes RespPPE Add Respiratory Protection: - Half-mask (ABEK Filter) HoodCheck->RespPPE No SplashRisk->StandardPPE No MaxPPE Maximum PPE: - Laminate Gloves - Face Shield + Goggles - Chem-Resistant Apron SplashRisk->MaxPPE Yes

Figure 1: PPE Selection Logic. Selects barrier level based on exposure probability and volume.

Operational Handling Protocol

A. Weighing & Transfer (Solids/Low-Melting Solids)

Context: this compound may be a hygroscopic solid or oil.

  • Engineering Control: Place the balance inside the fume hood. If the balance is external, use a "tarred vessel" method (weigh empty flask closed, add chemical in hood, weigh closed flask).

  • Static Control: Use an antistatic gun if the solid is fluffy. Static discharge can scatter corrosive dust.

  • Tooling: Use disposable plastic spatulas. Metal spatulas must be rinsed immediately with dilute acetic acid (5%) then water to prevent corrosion.

B. Liquid Transfer (Syringe Technique)

Context: Preventing aerosol formation.[3][4][5]

  • Positive Pressure: Fill the syringe with inert gas (Nitrogen/Argon) before inserting into the septum. Push gas in, pull liquid out. This prevents vacuum formation that sucks in moisture.

  • The "Wipe" Step: As the needle exits the septum, wrap the needle tip with a Kimwipe soaked in acetone. This catches the "last drop" which is the most common cause of glove contamination.

Emergency Response & Decontamination

Contraindication: Do NOT use vinegar (acetic acid) to neutralize skin burns immediately. The heat of neutralization (exothermic reaction) can worsen the tissue damage.

Spill Response Workflow:

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor < 50 mL Assess->Minor Major > 50 mL Assess->Major Absorb Absorb: Vermiculite or Polypropylene Pads Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Neutralize Neutralize Waste: Add Dilute Citric Acid (Controlled) Absorb->Neutralize Bag Double Bag Label 'Basic Corrosive' Neutralize->Bag

Figure 2: Spill Response Protocol. Prioritizes containment and controlled neutralization.

First Aid (Skin/Eye):

  • Flush: Immediate irrigation with water for 15 minutes minimum .

  • Remove: Cut off contaminated clothing; do not pull it over the head.

  • Medical: Seek evaluation for "Chemical Burn - Alkaline."

Disposal & Environmental Compliance

  • Waste Stream: Segregate as "Basic Organic Waste."

  • Incompatibility: NEVER mix with "Acidic Organic Waste" or oxidizers (e.g., Peroxides). The reaction is violent and heat-generating.

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid glass if possible to prevent breakage of corrosive liquids.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 1,5-Diazabicyclo[3.2.1]octane (Core Structure Hazard Data). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.